molecular formula C18H27NO2 B13951517 3-(2'-Methylpiperidino)propyl hydrocinnamate CAS No. 63884-41-3

3-(2'-Methylpiperidino)propyl hydrocinnamate

Katalognummer: B13951517
CAS-Nummer: 63884-41-3
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: ASKZGJDEXADJKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2'-Methylpiperidino)propyl hydrocinnamate is a useful research compound. Its molecular formula is C18H27NO2 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2'-Methylpiperidino)propyl hydrocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2'-Methylpiperidino)propyl hydrocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

63884-41-3

Molekularformel

C18H27NO2

Molekulargewicht

289.4 g/mol

IUPAC-Name

3-(2-methylpiperidin-1-yl)propyl 3-phenylpropanoate

InChI

InChI=1S/C18H27NO2/c1-16-8-5-6-13-19(16)14-7-15-21-18(20)12-11-17-9-3-2-4-10-17/h2-4,9-10,16H,5-8,11-15H2,1H3

InChI-Schlüssel

ASKZGJDEXADJKD-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN1CCCOC(=O)CCC2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Piperocaine: Pharmacological Profile, Pharmacokinetics, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Piperocaine (Metycaine), synthesizing its pharmacological profile, pharmacokinetics, and experimental methodologies.

Executive Summary

Piperocaine (Metycaine) is an ester-linked local anesthetic utilized historically for spinal, caudal, and infiltration anesthesia. Structurally distinct from the amino-ester class (e.g., procaine) due to its lack of a para-amino group, piperocaine offers a unique pharmacological profile characterized by rapid hydrolysis and a distinct toxicity window. This guide delineates the molecular mechanisms, pharmacokinetic (PK) disposition, and validated experimental protocols for assessing piperocaine’s activity, serving as a reference for drug development professionals investigating ester-based anesthetic platforms.

Chemical and Physicochemical Basis

The efficacy of piperocaine is governed by its ability to penetrate lipid membranes in its uncharged form and block sodium channels in its cationic form.[1]

Structural Identity
  • IUPAC Name: 3-(2-methylpiperidin-1-yl)propyl benzoate hydrochloride

  • Molecular Formula: C₁₆H₂₃NO₂[2] · HCl

  • Molecular Weight: 297.82 g/mol (Salt); 261.36 g/mol (Base)

  • Key Structural Feature: A benzoate ester linked to a 2-methylpiperidine moiety.[2][3][4] Unlike procaine, it lacks the para-amino substitution on the benzene ring, which is critical for its non-PABA (para-aminobenzoic acid) metabolic profile.

Physicochemical Properties
ParameterValueClinical/Experimental Implication
pKa ~9.0 (Est.)High pKa implies a high fraction of ionized drug at physiological pH (7.4), potentially slowing onset compared to agents with lower pKa (e.g., lidocaine, pKa 7.9).
LogP (Octanol/Water) 3.0 (Computed)Moderate lipophilicity facilitates membrane penetration but limits duration compared to highly lipophilic agents like bupivacaine.
Solubility High (Water/Alcohol)Readily formulated as HCl salt; stable in air but sensitive to alkaline hydrolysis.

Pharmacodynamics: Mechanism of Action

Piperocaine functions as a voltage-gated sodium channel (Naᵥ) antagonist.[2][4] Its action is state-dependent, showing higher affinity for the open and inactivated states of the channel, a phenomenon known as "phasic block."

Molecular Pathway
  • Diffusion: The uncharged base (

    
    ) diffuses across the axolemma.
    
  • Protonation: Intracellular re-equilibration yields the cationic form (

    
    ).
    
  • Binding:

    
     binds to the intracellular vestibule of the Naᵥ channel (specifically the S6 transmembrane segment of domain IV).
    
  • Blockade: Stabilization of the channel in the inactivated state prevents Na⁺ influx, halting action potential propagation.[4]

Visualization: Naᵥ Channel Blockade Logic

MOA Extracellular Extracellular Space (pH 7.4) Membrane Axonal Membrane (Lipid Bilayer) Extracellular->Membrane Piperocaine Base (B) Diffuses Intracellular Intracellular Space (pH 7.0) Membrane->Intracellular Enters Cytoplasm Target Na+ Channel (Inactivated State) Intracellular->Target Protonation (BH+) Binds Receptor Block Conduction Block (No Action Potential) Target->Block Stabilizes Inactivation

Caption: Figure 1. Mechanism of Action. Piperocaine traverses the membrane as a neutral base, becomes protonated intracellularly, and blocks the Na+ channel from the cytosolic side.

Pharmacokinetics (ADME)

Understanding the lability of the ester bond is central to predicting piperocaine's systemic safety and duration of action.

Metabolism: The Hydrolysis Pathway

Unlike amide anesthetics (metabolized hepatically by CYP450), piperocaine undergoes rapid hydrolysis by plasma cholinesterases (pseudocholinesterase/butyrylcholinesterase).

  • Substrates: Piperocaine +

    
    
    
  • Enzyme: Plasma Cholinesterase (BChE)[5][6][7]

  • Products:

    • Benzoic Acid (Conjugated with glycine in liver -> Hippuric acid -> Excreted)

    • 3-(2-methylpiperidin-1-yl)propan-1-ol (Amino alcohol)

Critical Safety Distinction: Because piperocaine yields benzoic acid rather than para-aminobenzoic acid (PABA), it does not typically cross-react in patients with PABA-specific allergies (common with procaine).

Visualization: Metabolic Hydrolysis

Metabolism Piperocaine Piperocaine (Parent Drug) Intermediate Hydrolytic Cleavage Piperocaine->Intermediate Enzyme Plasma Cholinesterase (BChE) Enzyme->Intermediate Metabolite1 Benzoic Acid (Non-PABA) Intermediate->Metabolite1 Metabolite2 3-(2-methylpiperidin-1-yl)propan-1-ol Intermediate->Metabolite2 Excretion Renal Excretion (as Hippuric Acid) Metabolite1->Excretion Glycine Conjugation

Caption: Figure 2. Metabolic Pathway. Rapid hydrolysis by plasma cholinesterase yields Benzoic Acid and an amino alcohol, preventing accumulation of the parent compound.

Experimental Methodologies

To validate the pharmacological profile of piperocaine, the following self-validating protocols are recommended.

Protocol A: Ex Vivo Sciatic Nerve Block Assay (Rat/Frog)

Objective: Determine the onset time, duration, and potency of nerve blockade.

  • Preparation: Isolate the sciatic nerve from a Sprague-Dawley rat or Rana pipiens frog. Desheathe carefully to expose the epineurium.

  • Chamber Setup: Mount the nerve in a sucrose-gap or standard 3-chamber recording bath containing Ringer’s solution (pH 7.4, 22°C).

  • Stimulation: Apply supramaximal square-wave pulses (0.1 ms duration, 1 Hz) to the proximal end.

  • Recording: Record Compound Action Potentials (CAP) from the distal end.

  • Drug Application: Replace the central chamber bath with Piperocaine HCl solution (0.1% - 1.0%).

  • Validation Metric:

    • Onset: Time to 50% reduction in CAP amplitude.

    • Reversibility: Wash with drug-free Ringer’s; CAP should recover to >90% baseline within 30-60 mins.

Protocol B: In Vitro Plasma Hydrolysis Kinetics

Objective: Quantify the metabolic stability and half-life (


) in human plasma.
  • Reagent Prep: Collect pooled human plasma (citrated). Prepare Piperocaine stock (10 mM in water).

  • Incubation: Spike plasma to a final concentration of 50 µM Piperocaine. Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL samples at

    
     mins.
    
  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop hydrolysis.

  • Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (230 nm) or LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Visualization: Experimental Workflow

Workflow Start Start: Plasma Sample Prep Incubate Incubate with Piperocaine (37°C) Start->Incubate Sample Serial Sampling (0-30 mins) Incubate->Sample Quench Quench with Acetonitrile (Stop Enzyme Activity) Sample->Quench Analyze HPLC/LC-MS Analysis Quench->Analyze Data Calculate Half-life (t1/2) Analyze->Data

Caption: Figure 3. Kinetic Assay Workflow. Step-by-step protocol for determining the metabolic stability of piperocaine in plasma.

Toxicology and Safety Profile

  • Systemic Toxicity: Primarily CNS excitation (tremors, seizures) followed by depression. Cardiovascular collapse can occur at high plasma concentrations due to Na+ channel blockade in cardiomyocytes.

  • Allergic Potential: Low. Unlike procaine, piperocaine is not a PABA derivative. Cross-sensitivity with PABA-ester anesthetics is theoretically minimal, making it a historical alternative for PABA-sensitive patients.

  • Therapeutic Index: Moderate.[8] The rapid hydrolysis provides a safety buffer against systemic accumulation during standard infiltration.

References

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron.

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress.

  • PubChem Compound Summary. (2023). Piperocaine.[2][3][4][9][10] National Center for Biotechnology Information.

  • Heavner, J. E. (2007). Local Anesthetics.[2][4][6][8][9][10][11][12][13][14] Current Opinion in Anaesthesiology.

  • Goodman & Gilman. (2017). The Pharmacological Basis of Therapeutics. Chapter: Local Anesthetics. (Textbook Reference).

Sources

Metabolic Profiling and Pharmacokinetic Pathways of 3-(2'-Methylpiperidino)propyl Hydrocinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2'-Methylpiperidino)propyl hydrocinnamate (CAS 67466-07-3) is a complex synthetic ester characterized by a highly labile linkage connecting an aromatic hydrocinnamate (3-phenylpropanoate) moiety to a basic 3-(2-methylpiperidino)propyl aliphatic chain. In drug development, compounds with this structural motif (similar to local anesthetics like piperocaine or antispasmodics) exhibit rapid pharmacokinetic decay.

This whitepaper provides an in-depth mechanistic analysis of its biotransformation. Rather than undergoing immediate Phase I oxidation, the parent compound is rapidly cleaved by ubiquitous esterases. Consequently, pharmacokinetic tracking must immediately pivot to its secondary metabolic cascades: the


-oxidation of the aromatic acid and the cytochrome P450 (CYP)-mediated degradation of the piperidine ring.

Structural Deconstruction & Primary Phase I Metabolism

The metabolic fate of 3-(2'-Methylpiperidino)propyl hydrocinnamate is dictated by its ester bond. In systemic circulation and hepatic first-pass, the compound encounters high concentrations of hydrolases.

The Carboxylesterase (CES) Cleavage Pathway

The primary metabolic event is the rapid hydrolysis of the ester linkage. This reaction is catalyzed predominantly by Carboxylesterase 1 (CES1) in the liver and Carboxylesterase 2 (CES2) in the intestine, alongside plasma Butyrylcholinesterase (BChE) [1].

Because CES enzymes catalyze the addition of water across the ester bond, the parent compound is split into two highly polar, distinct structural domains:

  • M1: Hydrocinnamic Acid (3-phenylpropanoic acid)

  • M2: 3-(2'-Methylpiperidino)propan-1-ol

Expert Insight: The rapid action of CES1/2 means the parent compound will likely exhibit a plasma half-life (


) of mere minutes in vivo. Therefore, bioanalytical assays must be designed to quantify M1  and M2  as the primary markers of systemic exposure, rather than the parent molecule.

Pathway Parent 3-(2'-Methylpiperidino)propyl hydrocinnamate (Parent) M1 Hydrocinnamic Acid (M1) Parent->M1 CES1/2 & BChE (Ester Hydrolysis) M2 3-(2'-Methylpiperidino)propan-1-ol (M2) Parent->M2 CES1/2 & BChE (Ester Hydrolysis) M3 Benzoic Acid (M3) M1->M3 β-Oxidation (Acyl-CoA) M5 3-(2'-Methylpiperidino)propanoic acid (M5) M2->M5 ADH / ALDH (Oxidation) M6 N-oxide Derivative (M6) M2->M6 FMO / CYP3A4 (N-Oxidation) M7 2-Methylpiperidine (M7) M2->M7 CYP2D6 / CYP3A4 (N-Dealkylation) M4 Hippuric Acid (M4) M3->M4 Glycine Conjugation (GLYAT)

Metabolic biotransformation cascade of 3-(2'-Methylpiperidino)propyl hydrocinnamate.

Secondary Biotransformation Cascades

Once cleaved, M1 and M2 enter divergent, independent metabolic pathways.

The Hydrocinnamic Acid Cascade (M1)

Hydrocinnamic acid mimics endogenous fatty acids and dietary polyphenols. It is rapidly activated by Acyl-CoA synthetase and undergoes mitochondrial


-oxidation  to yield Benzoic Acid (M3) [2].
To prevent benzoic acid toxicity, the hepatic enzyme Glycine N-acyltransferase (GLYAT) immediately conjugates M3 with glycine, forming Hippuric Acid (M4) , a highly water-soluble Phase II metabolite that is rapidly cleared via renal excretion.
The Piperidine Derivative Cascade (M2)

The 3-(2'-Methylpiperidino)propan-1-ol fragment contains a primary alcohol and a sterically hindered basic nitrogen. Its clearance is multi-modal:

  • Alcohol Oxidation: Cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) oxidize the terminal hydroxyl group, yielding 3-(2'-Methylpiperidino)propanoic acid (M5) .

  • N-Dealkylation: The piperidine ring is a known high-affinity substrate for CYP2D6 and CYP3A4 [3]. The basic nitrogen forms a charge-stabilized hydrogen bond with Asp-301 in the CYP2D6 active site, positioning the propyl chain for oxidative cleavage, resulting in the loss of the propyl linker and the release of 2-Methylpiperidine (M7) [4].

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) and CYP3A4 oxidize the tertiary amine to form an N-oxide derivative (M6) .

Quantitative Metabolite Profiling Data

Because the cleavage products have vastly different ionization properties, LC-MS/MS methods must utilize polarity switching. The acidic metabolites (M1, M3, M4) ionize optimally in negative electrospray ionization (ESI-), while the basic piperidine metabolites (Parent, M2, M5-M7) require positive ionization (ESI+).

Metabolite IDChemical NameFormulaExact Mass (Da)Ionization ModePrimary Enzyme(s)
Parent 3-(2'-Methylpiperidino)propyl hydrocinnamateC18H27NO2290.2115 [M+H]+ESI+N/A
M1 Hydrocinnamic AcidC9H10O2149.0608 [M-H]-ESI-CES1, CES2, BChE
M2 3-(2'-Methylpiperidino)propan-1-olC9H19NO158.1539 [M+H]+ESI+CES1, CES2, BChE
M3 Benzoic AcidC7H6O2121.0295 [M-H]-ESI-Acyl-CoA Dehydrogenase
M4 Hippuric AcidC9H9NO3178.0509[M-H]-ESI-GLYAT
M5 3-(2'-Methylpiperidino)propanoic acidC9H17NO2172.1332 [M+H]+ESI+ADH, ALDH
M6 N-oxide DerivativeC9H19NO2174.1488 [M+H]+ESI+FMO, CYP3A4
M7 2-MethylpiperidineC6H13N100.1121 [M+H]+ESI+CYP2D6, CYP3A4

Self-Validating Experimental Protocols

To definitively prove the causality of the proposed pathways, the in vitro workflow must utilize a "self-validating" matrix of specific enzymatic inhibitors. If the parent compound degrades via CYP oxidation, pan-CYP inhibitors will halt clearance. If it degrades via ester hydrolysis, only CES inhibitors will rescue the parent molecule.

Protocol 1: In Vitro Metabolic Stability & Phenotyping
  • System Preparation: Prepare 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Inhibitor Pre-incubation (The Causal Controls):

    • Control A (Vehicle): Buffer only.

    • Control B (CES Inhibition): Add 100

      
      M BNPP  (bis-p-nitrophenyl phosphate) to block CES1/2.
      
    • Control C (CYP Inhibition): Add 1 mM 1-ABT (1-aminobenzotriazole) to block pan-CYP activity.

    • Control D (Negative): Heat-inactivate HLMs at 90°C for 10 mins.

  • Initiation: Add the parent compound (final concentration 1

    
    M). Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.
    
  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50

    
    L aliquots and immediately quench in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Expected Outcome: BNPP (Control B) will completely halt the degradation of the parent compound, proving CES-driven hydrolysis. 1-ABT (Control C) will not stop the parent degradation but will cause a massive accumulation of M2 , proving CYPs are responsible for the secondary downstream clearance of the piperidine fragment.

Protocol 2: LC-HRMS/MS Metabolite Identification
  • Chromatography: Inject 5

    
    L of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 
    
    
    
    m). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
  • Mass Spectrometry: Utilize a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) operating in fast polarity-switching mode (ESI+/-).

  • Data Processing: Apply Mass Defect Filtering (MDF) centered around the exact mass of the parent (290.2115 Da) and the M2 fragment (158.1539 Da) with a

    
     50 mDa tolerance to capture unpredictable oxidative shifts.
    

Workflow S1 1. HLM/Plasma Incubation S2 2. Inhibitor Matrix (BNPP / 1-ABT) S1->S2 S3 3. Cold ACN Quenching S2->S3 S4 4. Centrifugation & Extraction S3->S4 S5 5. LC-HRMS/MS (Polarity Switch) S4->S5

Self-validating in vitro workflow for CES phenotyping and metabolite identification.

References

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Laizure SC, Herring V, Hu Z, Witbrodt K, Parker RB. Pharmacotherapy. 2013. URL: [Link]

  • Distinguishing diet- and microbe-derived metabolites in the human gut. Han S, et al.

    
    -oxidation of hydrocinnamic acid to benzoic acid).
    URL: [Link]
    
  • Contributions of ionic interactions and protein dynamics to cytochrome P450 2D6 (CYP2D6) substrate and inhibitor binding. Wang A, Stout CD, Zhang Q, Johnson EF. Journal of Biological Chemistry. 2015. URL: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Li D, et al. Drug Metabolism and Disposition. 2011. URL: [Link]

Chemical Stability of 3-(2'-Methylpiperidino)propyl Hydrocinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical stability profile of 3-(2'-Methylpiperidino)propyl hydrocinnamate , an amino-ester compound.

This analysis is derived from first-principles chemical kinetics governing amino-alkyl esters, structurally analogous to local anesthetics (e.g., piperocaine) and antispasmodics.[1] The guide focuses on the dominant degradation pathway—hydrolysis—and the specific intramolecular catalytic effects introduced by the piperidine moiety.[1]

Executive Summary

3-(2'-Methylpiperidino)propyl hydrocinnamate is a lipophilic amino-ester subject to hydrolytic degradation in aqueous solution.[1] Its stability is dictated by the susceptibility of the ester linkage to nucleophilic attack, a process significantly influenced by solution pH and the protonation state of the tertiary piperidine nitrogen.[1]

While the hydrocinnamate (3-phenylpropionate) moiety provides steric bulk that may slightly retard hydrolysis compared to acetates, the presence of a basic nitrogen three carbons away from the ester oxygen introduces the risk of intramolecular general base catalysis , potentially accelerating degradation at neutral to basic pH.[1] Optimal stability is predicted in the acidic range (pH 3.0–4.5), where the amine is protonated and nucleophilic attack by hydroxide is minimized.[1]

Chemical Identity & Reactivity Profile[2][3]

Structural Analysis

The molecule consists of two distinct domains linked by an ester bond:[1]

  • Acyl Moiety: Hydrocinnamic acid (3-phenylpropionic acid).[1] The phenyl ring is separated from the carbonyl by two methylene groups, reducing conjugation effects compared to benzoates (e.g., procaine) but providing lipophilicity.[1]

  • Alkoxy Moiety: 3-(2-methylpiperidino)propanol.[1] A propyl chain acts as a spacer between the ester oxygen and the piperidine ring.[1]

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicImplication for Stability
Molecular Formula

MW ~289.4 g/mol
pKa (Piperidine N) ~10.0 – 10.6Nitrogen is protonated (

) at physiological pH.[1]
LogP ~3.5 – 4.0Highly lipophilic; requires organic modifiers for solution analysis.[1]
UV Chromophore Phenyl ring (

nm)
Detectable by UV; low risk of photodegradation compared to conjugated systems.[1]

Mechanisms of Degradation[4]

The primary failure mode for this compound in solution is Ester Hydrolysis , yielding Hydrocinnamic Acid and 3-(2-methylpiperidino)propanol .[1]

pH-Dependent Hydrolysis Kinetics

The observed rate constant (


) is a summation of three specific rate processes:


[1]
  • Specific Acid Catalysis (

    
    ):  At pH < 3, protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water.[1]
    
  • Specific Base Catalysis (

    
    ):  At pH > 8, direct attack by hydroxide ions (
    
    
    
    ) dominates.[1] This is typically the fastest pathway for esters.[1]
  • Intramolecular Catalysis (

    
     / Neutral):  A critical factor for this specific molecule.[1]
    
    • Mechanism:[2][3][4] When the piperidine nitrogen is unprotonated (free base form), it can act as a general base , deprotonating a water molecule which then attacks the carbonyl carbon.

    • Spacer Effect: The 3-carbon propyl linker allows the nitrogen to fold back, though a 3-carbon spacer is generally less efficient for cyclic intermediate formation than a 2-carbon spacer (as seen in acetylcholine analogs).[1] However, the inductive effect of the protonated amine (at lower pH) will withdraw electrons, destabilizing the ester but also repelling attacking hydronium ions.[1]

Oxidative Pathways

The tertiary amine in the piperidine ring is susceptible to N-oxidation by peroxides or singlet oxygen, forming an N-oxide .[1] This is secondary to hydrolysis but relevant during forced degradation with oxidizing agents (


).[1]

Visualizing the Degradation Pathway[1]

The following diagram illustrates the hydrolysis pathway and the equilibrium states of the piperidine nitrogen.

DegradationPathway Parent Parent Molecule (Ester) Transition Tetrahedral Intermediate Parent->Transition Nucleophilic Attack Acid Hydrocinnamic Acid (Degradant A) Transition->Acid Bond Cleavage Alcohol Amino-Alcohol (Degradant B) Transition->Alcohol H_ion H+ (Acid Cat.) H_ion->Parent OH_ion OH- (Base Cat.) OH_ion->Parent Intra Intramolecular (Amine Assistance) Intra->Parent Neutral pH

Figure 1: Hydrolytic degradation pathway of 3-(2'-Methylpiperidino)propyl hydrocinnamate showing acid, base, and intramolecular catalytic routes.[1]

Experimental Assessment Protocols

To validate the stability profile, the following protocols must be executed. These are designed to be self-validating by including controls and mass balance checks.[1]

Protocol A: pH-Rate Profiling (The "Gold Standard")

Objective: Determine the pH of maximum stability (


) and the shelf-life (

).[1]
  • Buffer Preparation: Prepare 50 mM buffers with constant ionic strength (

    
     M using NaCl) across the pH range 1.0 – 10.0.
    
    • pH 1.0–2.0: HCl/KCl

    • pH 3.0–5.0: Citrate/Phosphate

    • pH 6.0–8.0: Phosphate

    • pH 9.0–10.0: Borate

  • Sample Preparation: Dissolve the compound to a concentration of 100 µg/mL. Note: If the free base is insoluble at high pH, use a co-solvent (e.g., 10% Acetonitrile).

  • Incubation: Thermostat samples at 40°C, 50°C, and 60°C (Arrhenius approach).

  • Sampling: Aliquot at

    
     hours. Quench immediate samples by adjusting pH to ~3.0 or flash freezing.[1]
    
  • Analysis: Quantify remaining parent and appearance of hydrocinnamic acid via HPLC.

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify degradation products and validate analytical method specificity.

StressorConditionTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24h10-20%Mimics gastric environment.[1]
Base Hydrolysis 0.1 N NaOH, RT, 1-4h10-20%Rapid degradation expected.[1]
Oxidation 3%

, RT, 2-12h
5-10%Checks for N-oxide formation.[1]
Thermal 60°C (Solid/Solution)<5%Checks for dimerization/polymerization.[1]
Photostability 1.2M Lux hours (ICH Q1B)VariablePhenyl ring absorbs UV; check for radical reactions.[1]
Protocol C: Analytical Method (HPLC-UV)

Objective: Separate the highly polar amino-alcohol from the non-polar parent and acid.[1]

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses silanol interactions with the amine).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 254 nm (Phenyl) or 210 nm (Universal/Ester).[1]

  • Validation: Resolution (

    
    ) > 2.0 between Hydrocinnamic Acid (early eluter) and Parent (late eluter).
    

Experimental Workflow Visualization

Workflow cluster_Prep Sample Preparation cluster_Stress Stress Conditions Start Start: Pure API Weigh Weigh & Dissolve (1 mg/mL) Start->Weigh Split Split into Stress Conditions Weigh->Split Acid Acid (0.1N HCl) Split->Acid Base Base (0.1N NaOH) Split->Base Ox Oxidation (H2O2) Split->Ox Heat Thermal (60°C) Split->Heat Quench Quench/Neutralize Acid->Quench Base->Quench Ox->Quench Heat->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Data Data Processing: Calc k_obs & t_1/2 HPLC->Data

Figure 2: Step-by-step workflow for forced degradation and stability assessment.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Foundational text on ester hydrolysis kinetics).

  • Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[1] Springer.[1][5] [1]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1]

  • Waterman, K. C., et al. (2002).[1] "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146.[1] (Review of hydrolysis mechanisms in drug development).

  • Hansen, K. T., & Bundgaard, H. (1980).[1] "Prodrugs as drug delivery systems. XIX. Chemical stability of various ester prodrugs of ibuprofen and naproxen." International Journal of Pharmaceutics. (Relevant analog study on phenyl-substituted esters).

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Piperocaine Hydrochloride Solutions for Injection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and preparation of sterile piperocaine hydrochloride solutions for parenteral administration. It delves into the critical physicochemical properties of piperocaine hydrochloride, outlines pre-formulation considerations, and provides detailed, step-by-step protocols for creating both single-dose and multi-dose injectable solutions. The guide emphasizes the scientific rationale behind each step, from pH and tonicity adjustment to the selection of appropriate sterilization methods, ensuring the final product's safety, stability, and efficacy. All procedures are grounded in established pharmaceutical principles and reference authoritative standards.

Introduction to Piperocaine Hydrochloride

Piperocaine is a local anesthetic of the ester type, first developed in the 1920s.[1] It functions primarily by blocking voltage-gated sodium channels in neuronal cell membranes, which reversibly inhibits the initiation and propagation of nerve impulses, resulting in a loss of sensation.[2] For pharmaceutical applications, it is almost invariably used as its hydrochloride salt to enhance water solubility and stability.[3] Piperocaine hydrochloride presents as a white crystalline powder that is freely soluble in water, a key property facilitating its formulation into aqueous solutions for injection.[2][4]

The molecular structure of piperocaine contains an ester linkage, which is the primary site of metabolic breakdown and a critical consideration for formulation stability, as it is susceptible to hydrolysis.[5] Understanding and controlling the factors that influence its stability are paramount to developing a robust and reliable injectable product.

Physicochemical Properties and Pre-Formulation Considerations

A successful formulation begins with a thorough understanding of the active pharmaceutical ingredient's (API) characteristics. These properties dictate the choice of excipients, manufacturing process, and storage conditions.

Solubility and Stability

Piperocaine hydrochloride's high water solubility (1 g in 1.5 mL) simplifies the creation of aqueous solutions.[4][5] However, its stability in these solutions is a major focus.

  • pH and Hydrolysis: The ester linkage in piperocaine is prone to hydrolysis. The rate of this degradation is significantly influenced by pH.[5] Maximum stability for ester-type local anesthetics is typically found in a slightly acidic pH range of 3.5 to 6.0.[6][7] Formulating within this range is crucial to minimize degradation during shelf life and heat sterilization.

  • Temperature: Elevated temperatures accelerate chemical degradation reactions, including hydrolysis.[5] This has direct implications for both storage conditions and the choice of sterilization method. Storage in a cool place (e.g., 2-8 °C) can slow degradation.[5]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photolytic degradation.[5] Therefore, protection from light using amber-colored vials or secondary packaging is a mandatory precaution.[5]

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Arial", fontsize=12, label="Key Stability Factors for Piperocaine HCl", labelloc=t]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Piperocaine [label="Piperocaine HCl\n(Aqueous Solution)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style="filled,rounded"]; pH [label="pH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Light [label="Light", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Hydrolytic & Photolytic\nDegradation", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=octagon];

Piperocaine -- pH [label="Catalyzes Hydrolysis"]; Piperocaine -- Temp [label="Accelerates Reactions"]; Piperocaine -- Light [label="Induces Photodegradation"]; pH -- Degradation; Temp -- Degradation; Light -- Degradation; } doto Figure 1: Critical factors influencing the stability of Piperocaine HCl in aqueous solutions.

Isotonicity

Parenteral solutions must be made isotonic with physiological fluids to prevent pain upon injection and damage to blood cells.[8] Body fluids, such as blood and lacrimal fluid, have an osmotic pressure corresponding to that of a 0.9% w/v sodium chloride solution.[9] Solutions with lower osmotic pressure (hypotonic) can cause hemolysis (rupturing of red blood cells), while those with higher pressure (hypertonic) can cause crenation (cell shrinkage).[8] Therefore, hypotonic drug solutions must be adjusted to isotonicity.

Preservatives for Multi-Dose Formulations

For single-dose vials, preservatives are unnecessary. However, for multi-dose vials, an effective antimicrobial preservative is required to inhibit the growth of microorganisms that may be inadvertently introduced during repeated withdrawals.[6][10] The selection of a preservative must consider its efficacy at the formulation's pH, its compatibility with the API and other excipients, and its safety profile. Common choices include benzyl alcohol, methylparaben, and propylparaben.[11][12]

Formulation Components and Example Compositions

The following tables outline typical components and example formulations for a 1% (10 mg/mL) piperocaine hydrochloride solution.

Table 1: Components and Their Functions

Component Function Justification & Key Considerations
Piperocaine Hydrochloride Active Pharmaceutical Ingredient (API) Provides the local anesthetic effect.
Water for Injection (WFI) Vehicle High-purity water, free from pyrogens, used as the solvent for parenteral products.
Sodium Chloride (NaCl) Tonicity-Adjusting Agent Added to render the solution isotonic with bodily fluids, enhancing patient comfort.[8]
Hydrochloric Acid / Sodium Hydroxide pH-Adjusting Agents Used in small quantities to adjust the final solution pH to the target range for optimal stability.[13]

| Benzyl Alcohol or Parabens | Antimicrobial Preservative | Included only in multi-dose formulations to maintain sterility during use.[10][12] |

Table 2: Example Formulation - 1% Single-Dose Solution (per 100 mL)

Ingredient Quantity
Piperocaine Hydrochloride 1.0 g
Sodium Chloride 0.73 g*
Hydrochloric Acid / Sodium Hydroxide q.s. to pH 4.0 - 5.5
Water for Injection (WFI) q.s. to 100 mL

*Tonicity calculation provided in Protocol 4.1

Table 3: Example Formulation - 1% Multi-Dose Solution (per 100 mL)

Ingredient Quantity
Piperocaine Hydrochloride 1.0 g
Sodium Chloride 0.73 g*
Benzyl Alcohol 0.9 g (0.9%)
Hydrochloric Acid / Sodium Hydroxide q.s. to pH 4.0 - 5.5
Water for Injection (WFI) q.s. to 100 mL

*Tonicity calculation provided in Protocol 4.1

Detailed Preparation Protocols

Safety Precaution: All operations should be conducted in a clean environment (e.g., a laminar airflow hood) by trained personnel using appropriate personal protective equipment (PPE). All glassware and equipment must be properly depyrogenated.

Isotonicity Calculation (Sodium Chloride Equivalent Method)

The Sodium Chloride Equivalent (E-value) method is a common approach to adjust tonicity.[9] The E-value represents the amount of sodium chloride that is osmotically equivalent to 1 gram of the drug.

  • Objective: Prepare a solution that is osmotically equivalent to 0.9% (0.9 g/100 mL) NaCl.

  • E-value of Piperocaine HCl: Let's assume a hypothetical E-value of 0.17 for piperocaine hydrochloride (Note: The exact E-value should be experimentally determined or obtained from a reliable compendium).

Calculation Steps for a 1% Solution:

  • Amount of Piperocaine HCl: In 100 mL of a 1% solution, there is 1.0 g of piperocaine HCl.

  • NaCl Equivalence of API:

    • 1.0 g (Piperocaine HCl) × 0.17 (E-value) = 0.17 g of NaCl equivalence.

  • Amount of NaCl for Isotonicity:

    • A 100 mL isotonic solution requires 0.9 g of NaCl.

  • Amount of NaCl to Add:

    • 0.9 g (Required) - 0.17 g (from API) = 0.73 g of NaCl .

This calculated amount of sodium chloride must be added to 100 mL of the 1% piperocaine HCl solution to make it isotonic.[14]

Protocol: Preparation of a 1% Piperocaine HCl Single-Dose Solution (100 mL Batch)
  • Preparation: In a suitable, calibrated vessel, measure approximately 80 mL of Water for Injection (WFI).

  • Dissolution: While stirring, add and dissolve 0.73 g of Sodium Chloride.

  • API Addition: Add and dissolve 1.0 g of Piperocaine Hydrochloride powder. Ensure complete dissolution.

  • pH Measurement & Adjustment: Calibrate a pH meter. Measure the pH of the solution. Adjust the pH to within the target range of 4.0 - 5.5 using dropwise additions of dilute HCl or NaOH as needed.

  • Final Volume: Add WFI to bring the final volume to exactly 100 mL and mix thoroughly.

  • Pre-filtration (Optional but Recommended): Filter the solution through a 1.2 µm or larger filter to remove any extraneous particles before sterile filtration or filling.

  • Filling: Aseptically fill the solution into sterile, depyrogenated vials (e.g., 5 mL amber glass vials).

  • Sterilization: Proceed immediately to sterilization as described in Section 5.0.

Protocol: Preparation of a 1% Piperocaine HCl Multi-Dose Solution (100 mL Batch)
  • Preparation: In a suitable, calibrated vessel, measure approximately 80 mL of Water for Injection (WFI).

  • Preservative & Salt Dissolution: While stirring, add and dissolve 0.9 g of Benzyl Alcohol. Subsequently, add and dissolve 0.73 g of Sodium Chloride.

  • API Addition: Add and dissolve 1.0 g of Piperocaine Hydrochloride powder. Ensure complete dissolution.

  • pH Measurement & Adjustment: Calibrate a pH meter. Measure the pH of the solution. Adjust the pH to within the target range of 4.0 - 5.5 using dropwise additions of dilute HCl or NaOH as needed.

  • Final Volume: Add WFI to bring the final volume to exactly 100 mL and mix thoroughly.

  • Filling: Aseptically fill the solution into sterile, depyrogenated multi-dose amber vials and loosely apply sterile stoppers suitable for autoclaving.

  • Sterilization: Proceed immediately to terminal sterilization (autoclaving) as described in Section 5.0.

Sterilization of the Final Product

Sterilization is a critical process to render the injectable product free from viable microorganisms. The method of choice depends on the stability of the final formulation. Terminal sterilization is always preferred as it provides a higher sterility assurance level (SAL).[15]

G start Final Filled Product decision Is Piperocaine HCl formulation stable to heat (121°C)? start->decision autoclave Terminal Sterilization (Steam Autoclave) 121°C for ≥ 15 min decision->autoclave  Yes   filtration Sterile Filtration (0.22 µm) followed by Aseptic Filling decision->filtration  No   validate_autoclave Highest Sterility Assurance (SAL ≤ 10⁻⁶) autoclave->validate_autoclave validate_aseptic Requires stringent aseptic process validation filtration->validate_aseptic

Method 1: Terminal Sterilization by Steam Autoclaving (Preferred)

This method should be used if stability studies confirm that piperocaine hydrochloride and all excipients are stable under autoclaving conditions.

  • Procedure: Place the filled and loosely stoppered vials into a validated steam autoclave.

  • Cycle: A typical cycle is exposure to saturated steam at 121°C for a minimum of 15 minutes.[15] The cycle must be validated to ensure all units reach the target temperature and time.

  • Post-Cycle: After the cycle is complete and the pressure has normalized, the vials are removed and the stoppers are fully seated and crimped with aluminum seals.

Method 2: Sterilization by Aseptic Filtration

This method is used if the formulation is found to be thermolabile.

  • Procedure: The bulk solution, prepared as per Protocol 4.2 or 4.3, is passed through a sterile, integrity-tested 0.22 µm membrane filter into a sterile receiving vessel.

  • Aseptic Filling: All subsequent operations, including filling the solution into sterile vials and stoppering, must be performed under strict aseptic conditions (ISO 5 / Grade A environment).

  • Validation: This process requires rigorous validation, including media fills (aseptic process simulations), to ensure sterility is maintained throughout.[15]

Quality Control and Testing

A comprehensive set of quality control tests must be performed on the final batch to ensure it meets all specifications for safety, identity, strength, quality, and purity.

Table 4: Key Quality Control Tests for Piperocaine HCl Injection

Test Method Reference Acceptance Criteria Rationale
Appearance Visual Inspection / USP <790> Clear, colorless solution, essentially free from visible particulates.[16][17] Ensures product is free of foreign matter and signs of degradation.
pH Potentiometric / USP <791> Within the specified range (e.g., 4.0 - 5.5). Confirms pH is in the range for optimal stability.
Identification HPLC / UV-Vis Retention time and/or spectrum matches that of a certified reference standard. Confirms the presence of Piperocaine HCl.
Assay (Potency) HPLC 90.0% - 110.0% of the labeled amount. Ensures the product contains the correct dose of the API.
Particulate Matter (Subvisible) Light Obscuration / USP <788> NMT 6000 particles ≥10 µm per container; NMT 600 particles ≥25 µm per container.[18] Controls for harmful microscopic particles.
Sterility Test USP <71> Must meet the requirements (no microbial growth). Confirms the effectiveness of the sterilization process.
Bacterial Endotoxins Test LAL Test / USP <85> Below the specified endotoxin limit. Controls for pyrogenic substances from gram-negative bacteria.

| Tonicity | Osmolality / Freezing Point Depression | Within a specified range (e.g., 270-330 mOsm/kg). | Ensures the product is isotonic. |

G Sterilize Sterilize QC QC Sterilize->QC Sampling Release Release QC->Release Meets Specifications

Storage and Handling

  • Storage Conditions: Store vials protected from light, in a cool place, typically at controlled room temperature or under refrigeration (2-8 °C) as determined by stability studies.[5] Do not freeze.

  • Handling: Before use, visually inspect the solution for particulate matter and discoloration. Discard if either is observed. For multi-dose vials, the vial septum should be disinfected with a suitable antiseptic before each entry.

References

  • Benchchem. (n.d.). Piperocaine HCl.
  • Inxight Drugs. (n.d.). PIPEROCAINE HYDROCHLORIDE. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PMC. Retrieved from [Link]

  • Allwood, M. C. (1978). Antimicrobial Agents in Single and Multidose Injections. Journal of Applied Bacteriology.
  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Methods of adjusting tonicity and pH values of some drugs and substances. Retrieved from [Link]

  • Drugs.com. (n.d.). Local Anesthetics, Parenteral, General Statement Monograph for Professionals. Retrieved from [Link]

  • West Pharmaceutical Services, Inc. (n.d.). Regulatory guidance on particulate matter in injectable drugs. Retrieved from [Link]

  • Lighthouse Worldwide Solutions. (n.d.). USP 788 TESTING FOR PARTICLES IN INJECTABLE PRODUCTS. Retrieved from [Link]

  • Outsourced Pharma. (n.d.). Understanding Applying The Updated FDA Guidance Inspection Of Injectable Products For Visible Particulate. Retrieved from [Link]

  • Basicmedical Key. (2016, June 1). 16 Antimicrobial Preservatives. Retrieved from [Link]

  • Nelson Labs. (2013, February 25). Particulate Matter Testing Required for Injectable Solutions. Retrieved from [Link]

  • Pharmacy Freak. (2026, February 16). Isotonicity Adjustment Calculator. Retrieved from [Link]

  • Google Patents. (n.d.). US10206876B2 - Depot formulations of a local anesthetic and methods for preparation thereof.
  • ChemIDplus. (n.d.). Piperocaine. Retrieved from [Link]

  • ECA Academy. (2021, December 22). FDA publishes Draft Guidance on Visual Inspection of Parenterals. Retrieved from [Link]

  • SlidePlayer. (n.d.). Isotonic solutions. Retrieved from [Link]

  • Ansel, H. C. (2021, July 16). Chapter 11 Isotonic solutions. Retrieved from [Link]

  • Basicmedical Key. (2016, June 1). 11 Isotonicity Calculations. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperocaine. Retrieved from [Link]

  • ResearchGate. (n.d.). New Formulations of Local Anaesthetics—Part I. Retrieved from [Link]

  • European Medicines Agency. (2019, March 6). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. Retrieved from [Link]

  • Walker, S. E. (n.d.). Procaine Hydrochloride Stability in St Thomas. Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

  • Google Patents. (n.d.). CN102697708A - Ropivacaine hydrochloride injection and preparation process thereof.

Sources

High-Resolution GC-MS Analysis Parameters for 3-(2'-Methylpiperidino)propyl hydrocinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context and Chemical Profiling

3-(2'-Methylpiperidino)propyl hydrocinnamate (Chemical Formula: C₁₈H₂₇NO₂, Exact Mass: 289.2041 Da) is a synthetic ester comprising a tertiary amine (piperidine ring) linked via a propyl chain to a hydrocinnamate (3-phenylpropanoate) moiety. Structurally, it serves as a homologous analog to the local anesthetic piperocaine, which utilizes a benzoate ester rather than a hydrocinnamate [1].

Due to its specific structural properties, the compound exhibits moderate polarity and a relatively high boiling point. Analyzing this analyte in complex biological or forensic matrices requires highly optimized Gas Chromatography-Mass Spectrometry (GC-MS) parameters to prevent thermal degradation of the ester linkage and to mitigate chromatographic peak tailing caused by the basic nitrogen atom.

Causality in Method Development (E-E-A-T)

To establish a self-validating analytical system, every step of the sample preparation and instrumental analysis must be mechanistically justified.

Sample Preparation Rationale

The piperidine nitrogen has a pKa of approximately 9.5. In physiological or neutral aqueous conditions, it exists primarily in its ionized (protonated) form, which is highly polar and insoluble in organic solvents. To achieve optimal recovery rates during Liquid-Liquid Extraction (LLE), the matrix must be alkalinized to a pH > 9 using ammonium hydroxide. This suppresses ionization, allowing the neutral free base to partition efficiently into a non-polar organic solvent mixture. A blend of Hexane and Ethyl Acetate (80:20 v/v) is selected because it provides the perfect polarity index to extract the ester while leaving highly polar matrix interferences behind.

Chromatographic Rationale

A 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS) is the gold standard for this class of compounds. The 5% phenyl content provides the necessary polarizability to resolve the hydrocinnamate aromatic ring, while the predominantly non-polar methylpolysiloxane backbone ensures rapid elution of the aliphatic piperidine chain. A ramped temperature program starting at 100 °C prevents solvent tracking, while a final hold at 280 °C ensures the high-boiling ester elutes with a sharp, symmetrical peak.

Mass Spectrometric Fragmentation Logic

Under standard 70 eV Electron Ionization (EI), piperidine derivatives undergo predictable and highly diagnostic fragmentation [2]:

  • α-Cleavage (Base Peak Generation): Ionization predominantly occurs at the piperidine nitrogen. Subsequent α-cleavage of the C-C bond on the propyl chain results in the loss of the bulky hydrocinnamate radical. This yields a highly stable exocyclic iminium ion at m/z 112 ([C₇H₁₄N]⁺), which serves as the primary quantifier ion.

  • Ester Cleavage: Cleavage at the ester oxygen yields the hydrocinnamoyl cation at m/z 133 ([C₉H₉O]⁺).

  • Aromatic Degradation: The m/z 133 ion rapidly loses carbon monoxide (CO) to form the phenylethyl cation at m/z 105 ([C₈H₉]⁺), which further degrades via the loss of a methylene group to the highly stable tropylium ion at m/z 91 ([C₇H₇]⁺). These serve as excellent qualifier ions to ensure definitive identification.

Experimental Protocols

Protocol 1: Alkaline Liquid-Liquid Extraction (LLE)
  • Aliquot: Transfer 1.0 mL of the biological or forensic sample into a clean 15 mL glass centrifuge tube.

  • Alkalinization: Add 100 µL of 1 M Ammonium Hydroxide (NH₄OH) to adjust the sample to pH > 9. Vortex for 10 seconds.

  • Extraction: Add 3.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v).

  • Partitioning: Cap the tube and mix on a rotary shaker for 10 minutes to ensure complete partitioning of the free base into the organic layer.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to cleanly separate the aqueous and organic layers.

  • Concentration: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of LC-MS grade Ethyl Acetate. Transfer to a GC autosampler vial equipped with a glass micro-insert.

Protocol 2: GC-MS Acquisition
  • System Preparation: Ensure the GC injection port is equipped with a deactivated single-taper liner containing glass wool. This promotes rapid vaporization and traps non-volatile matrix components.

  • Injection: Inject 1.0 µL of the reconstituted sample in splitless mode to maximize analytical sensitivity.

  • Run: Initiate the GC oven program and MS acquisition simultaneously. The solvent delay must be set to 3.5 minutes to protect the MS filament from the ethyl acetate solvent front.

  • Validation: Verify the retention time of the analyte against a certified reference standard. The ion ratio of the quantifier (m/z 112) to the primary qualifier (m/z 91) must be within ±20% of the established standard for a positive identification.

Quantitative Data Presentation

Table 1: GC-MS Instrument Parameters

ParameterSetting / Specification
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium (Ultra-High Purity, 99.999%)
Flow Rate 1.2 mL/min (Constant Flow Mode)
Injection Volume 1.0 µL (Splitless mode, purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV (Electron Ionization)
Scan Range (SCAN) m/z 40 – 350

Table 2: Target Ions for SIM Mode

Ion Typem/z ValueStructural AssignmentRelative Abundance (Est.)
Quantifier 112[C₇H₁₄N]⁺ (α-cleavage iminium ion)100% (Base Peak)
Qualifier 1 91[C₇H₇]⁺ (Tropylium ion)~60%
Qualifier 2 105[C₈H₉]⁺ (Phenylethyl cation)~40%
Qualifier 3 133[C₉H₉O]⁺ (Hydrocinnamoyl cation)~20%
Molecular 289[C₁₈H₂₇NO₂]⁺ (Molecular ion)< 5%

Analytical Workflows and Fragmentation Pathways

Workflow A Sample Collection (Biofluid / Solid) B Alkalinization (pH > 9 with NH4OH) A->B C Liquid-Liquid Extraction (Hexane/Ethyl Acetate) B->C D Centrifugation & Concentration (N2 Evaporation) C->D E Reconstitution (Ethyl Acetate) D->E F GC-MS Analysis (EI Mode, SIM/SCAN) E->F

Workflow for the extraction and GC-MS analysis of 3-(2'-Methylpiperidino)propyl hydrocinnamate.

Fragmentation M Molecular Ion [M]+ m/z 289 F1 α-Cleavage Ion m/z 112 M->F1 α-cleavage F2 Hydrocinnamoyl Cation m/z 133 M->F2 ester cleavage F3 Phenylethyl Cation m/z 105 F2->F3 -CO F4 Tropylium Ion m/z 91 F3->F4 -CH2

Principal EI-MS fragmentation pathways for 3-(2'-Methylpiperidino)propyl hydrocinnamate.

References

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Cocaine in Seized Materials." UNODC Scientific and Technical Notes. Available at:[Link]

crystallization techniques for 3-(2'-Methylpiperidino)propyl hydrocinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Techniques for 3-(2'-Methylpiperidino)propyl hydrocinnamate

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Engineers Compound: 3-(2'-Methylpiperidino)propyl hydrocinnamate (API Free Base / Hydrochloride Salt)

Executive Summary & Physicochemical Profiling

3-(2'-Methylpiperidino)propyl hydrocinnamate is a synthetic ester containing a basic tertiary amine (piperidine ring). Due to the high conformational flexibility of the propyl chain and the lipophilicity of the hydrocinnamate moiety, the free base form of this compound exhibits a low melting point and frequently presents as a viscous oil or gum at ambient temperatures.

To achieve the stringent purity and solid-state stability required for pharmaceutical applications, the free base must be converted into a crystalline salt [1]. This application note details the causality-driven methodologies for the reactive crystallization of the hydrochloride (HCl) salt, followed by a highly controlled anti-solvent/cooling recrystallization process to achieve >99.5% purity.

Mechanistic Rationale & Crystallization Strategy

Salt Selection and Reactive Crystallization

Amine-bearing esters are notoriously prone to liquid-liquid phase separation (LLPS), commonly referred to as "oiling out," when crystallized directly. By introducing anhydrous hydrogen chloride (HCl) to the free base in an aprotic solvent, the system undergoes reactive crystallization .

  • The Causality: Protonation of the piperidine nitrogen significantly increases the ionic interactions and lattice energy of the molecule. This sudden shift in physicochemical properties drastically lowers the compound's solubility in the organic continuous phase, driving rapid supersaturation and forcing the system to bypass the oiling-out phase directly into solid nucleation [2].

  • Solvent Selection: Ethyl acetate (EtOAc) is selected as the primary solvent. It is aprotic, preventing the hydrolysis of the ester linkage that would occur in aqueous acidic environments, and it provides a steep solubility curve for the resulting HCl salt.

Thermodynamic vs. Kinetic Control

Once the crude salt is formed, a secondary recrystallization is required to purge trapped impurities.

  • Thermodynamic Control (Cooling): Relying solely on temperature reduction allows crystals to grow slowly within the Metastable Zone Width (MSZW), favoring high-purity, well-defined crystal habits [3].

  • Kinetic Control (Anti-Solvent): The addition of a non-polar anti-solvent (heptane) rapidly decreases solubility. If added too quickly, it causes catastrophic primary nucleation, yielding unfilterable fines. Therefore, a synergistic approach—controlled cooling combined with dropwise anti-solvent addition—is employed.

DecisionTree Start Crude API Mixture Q1 Is Free Base Crystalline at 25°C? Start->Q1 Salt Reactive Crystallization (Form HCl Salt) Q1->Salt No (Oil/Gum) Cooling Cooling Crystallization (Thermodynamic Control) Q1->Cooling Yes Oiling Oiling Out Detected? Salt->Oiling AntiSolvent Anti-Solvent Addition (Kinetic Control) Cooling->AntiSolvent Low Yield Oiling->AntiSolvent No Seed Introduce Seed Crystals (Control Nucleation) Oiling->Seed Yes

Caption: Decision matrix for selecting the optimal thermodynamic or kinetic crystallization strategy.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reactive Crystallization of the Hydrochloride Salt

Objective: Convert the free base oil into a filterable, crystalline HCl salt while avoiding ester hydrolysis.

  • Dissolution: Charge a dry, jacketed reactor with 100 g of 3-(2'-Methylpiperidino)propyl hydrocinnamate (free base). Add 500 mL of anhydrous Ethyl Acetate (EtOAc). Stir at 250 RPM until a homogenous solution is achieved.

  • Thermal Equilibration: Cool the reactor to 10 °C. Causality: Salt formation is highly exothermic. Pre-cooling prevents localized hot spots that could degrade the ester linkage.

  • Reactive Addition: Slowly add 1.05 molar equivalents of anhydrous HCl (typically 2M in diethyl ether or dioxane) via a dropping funnel over 45 minutes.

  • Self-Validation Check (pH & Phase): After the addition is complete, extract a 1 mL aliquot, dilute with 1 mL of water, and test the pH. A pH of ~3.0 confirms complete protonation. The reactor solution should now appear turbid (cloud point reached).

  • Seeding (Optional but Recommended): If the solution remains clear, add 0.5 g of pre-milled API seed crystals to bypass the energy barrier for primary nucleation and prevent oiling out.

  • Aging and Cooling: Hold the suspension at 10 °C for 1 hour to allow the crystal lattice to organize, then cool to 0 °C at a linear rate of 0.2 °C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 100 mL of cold EtOAc (0 °C), followed by 100 mL of cold heptane to displace the EtOAc and facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Workflow A Free Base Synthesis 3-(2'-Methylpiperidino)propyl hydrocinnamate B Dissolution in Ethyl Acetate (Aprotic Solvent) A->B C Anhydrous HCl Addition (Reactive Step) B->C D Supersaturation Generation (In-situ Salt Formation) C->D E Nucleation & Crystal Growth (Cooling to 5°C) D->E F Filtration & Washing (Cold EtOAc/Heptane) E->F G Drying under Vacuum (Pure HCl Salt) F->G

Caption: Workflow for the reactive crystallization of the hydrochloride salt.

Protocol B: Anti-Solvent Recrystallization for High Purity

Objective: Purify the crude HCl salt to >99.5% via a controlled kinetic/thermodynamic hybrid approach.

  • Dissolution: Suspend 100 g of the crude HCl salt in 300 mL of absolute Ethanol. Heat the jacketed reactor to 60 °C until complete dissolution occurs.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble particulate matter.

  • Anti-Solvent Addition (Kinetic Control): Maintain the solution at 55 °C. Begin dropwise addition of 600 mL of n-Heptane (anti-solvent) at a rate of 10 mL/min.

  • Self-Validation Check (Yield & MSZW): Monitor the solution using an in-line Focused Beam Reflectance Measurement (FBRM) probe. The chord length distribution should indicate the onset of nucleation (cloud point) after approximately 300 mL of heptane is added. Pause the addition for 30 minutes to allow the initial seed bed to form.

  • Cooling (Thermodynamic Control): Resume heptane addition while simultaneously cooling the reactor to 5 °C at a rate of 0.5 °C/min. Causality: This dual-action approach maintains a constant level of supersaturation, forcing impurities to remain in the mother liquor while maximizing API yield [4].

  • Isolation: Filter the purified crystals, wash with 100 mL of cold heptane, and dry under vacuum at 45 °C until the loss on drying (LOD) is <0.5%.

Quantitative Data Presentation

Table 1: Solubility Profile of 3-(2'-Methylpiperidino)propyl hydrocinnamate

Solvent System Free Base Solubility (25 °C) HCl Salt Solubility (25 °C) HCl Salt Solubility (5 °C) Rationale for Use
Water (pH 7) < 1 mg/mL > 100 mg/mL 85 mg/mL Avoided due to ester hydrolysis risk.
Ethyl Acetate > 500 mg/mL (Miscible) 15 mg/mL < 2 mg/mL Ideal for reactive crystallization.
Ethanol > 500 mg/mL 120 mg/mL 45 mg/mL Primary solvent for recrystallization.

| n-Heptane | > 200 mg/mL | < 0.5 mg/mL | < 0.1 mg/mL | Excellent anti-solvent for the HCl salt. |

Table 2: Critical Quality Attributes (CQAs) Post-Crystallization

Parameter Crude Free Base Post-Reactive Crystallization Post-Recrystallization (Final)
Physical State Viscous Yellow Oil Off-White Powder Brilliant White Crystalline Solid
Chemical Purity (HPLC) 92.4% 98.1% > 99.8%
Yield (Stepwise) N/A 94% 89%
Melting Point < 20 °C 142 - 145 °C 146 - 147 °C (Sharp)

| Residual Solvents | High (Reaction media) | < 5000 ppm (EtOAc) | < 1000 ppm (Ethanol/Heptane) |

References

  • Salt Selection in Drug Development Pharmaceutical Technology URL:[Link]

  • Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water ACS Green Chemistry Institute URL:[Link]

  • Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization ResearchGate / Journal of Pharmaceutical Sciences URL:[Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review Organic Process Research & Development (ACS) URL:[Link]

Application Note: UV-Vis Spectrophotometric Analysis of Hydrocinnamate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Hydrocinnamate esters encompass a diverse class of molecules ranging from volatile flavor and fragrance agents (e.g., ethyl hydrocinnamate) to high-molecular-weight hindered phenolic antioxidants used in pharmaceutical packaging (e.g., Irganox 1076). Unlike their unsaturated cinnamate counterparts, hydrocinnamates lack extended


-conjugation. This structural divergence fundamentally alters their photophysical behavior, requiring specific strategic approaches for UV-Vis spectrophotometric and HPLC-UV analysis. This application note details the mechanistic principles of hydrocinnamate UV absorption and provides self-validating, step-by-step analytical protocols for their quantification.

Chromophoric Causality: The Photophysics of Hydrocinnamates

To design an effective UV-Vis analytical method, one must first understand the causality behind the molecule's electronic transitions.

Cinnamic acid derivatives are potent UV filters because their extended conjugated system (phenyl ring + alkene + carbonyl) lowers the HOMO-LUMO energy gap, resulting in strong absorption in the UVA/UVB range (280–320 nm). In contrast, hydrocinnamate esters feature a saturated aliphatic linker (propanoate). This saturation breaks the extended conjugation. Consequently, the UV-Vis spectrum of a basic hydrocinnamate is a composite of two isolated chromophores:

  • The Ester Carbonyl: Exhibits a weak

    
     transition in the far-UV region (<220 nm).
    
  • The Unconjugated Phenyl Ring: Exhibits a weak

    
     transition (B-band) around 254–260 nm[1].
    

The Auxochromic Effect in Antioxidants: Functionalization of the aromatic ring drastically alters this spectral profile. In hindered phenolic hydrocinnamates, such as the ubiquitous polymer antioxidant Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), the para-hydroxyl group acts as a powerful auxochrome. The lone pairs on the oxygen atom participate in resonance with the aromatic ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 system. This electron donation causes a bathochromic (red) shift of the absorption maximum from ~254 nm to approximately 277–280 nm[2][3].

Photophysics A Hydrocinnamate Ester (Ground State) B UV Photon Absorption A->B C Isolated Phenyl Ring π → π* (~254 nm) B->C Unsubstituted (e.g., Ethyl Hydrocinnamate) D Phenolic Auxochrome π → π* Shift (~277 nm) B->D Hindered Phenol (e.g., Irganox 1076) E Ester Carbonyl n → π* (<220 nm) B->E Aliphatic Region F Spectrophotometric Detection C->F D->F E->F

Electronic transition pathways in hydrocinnamate esters under UV irradiation.

Quantitative Spectral Data

Understanding the absorption maxima (


) is critical for selecting the appropriate detection wavelength to maximize the Signal-to-Noise (S/N) ratio while avoiding solvent cut-off interference.
AnalyteStructural ClassificationPrimary Applicationngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(UV-Vis)
Target Transition
Ethyl Hydrocinnamate Unsubstituted HydrocinnamateFlavor/Fragrance Synthesis~254 nm[1]Aromatic

Irganox 1076 Hindered Phenolic HydrocinnamatePolymer Antioxidant / Packaging277 - 280 nm[2][3]Phenolic

Irganox 1010 Tetrakis-Phenolic HydrocinnamatePolymer Antioxidant277 - 278 nm[2][3]Phenolic

Note: While Irganox 1076 can also be detected at 230 nm for higher sensitivity, 277-280 nm is preferred in complex matrices to eliminate background interference from aliphatic degradation products[3][4].

Analytical Workflows and Self-Validating Protocols

Protocol A: Quantification of Irganox 1076 in Polymeric Packaging via HPLC-UV

Context: Migration studies of packaging additives into pharmaceutical solutions or food simulants[2][3].

Causality in Method Design:

  • Solvent Selection: Methanol or Acetonitrile is used because they swell linear low-density polyethylene (LLDPE) without dissolving the polymer backbone, allowing the hydrophobic Irganox 1076 to partition into the solvent[4].

  • Wavelength Selection: Monitoring at 277 nm intentionally avoids the far-UV region (<240 nm). Most organic degradation products and mobile phases absorb heavily in the far-UV; selecting 277 nm isolates the specific phenolic chromophore of the antioxidant, ensuring peak purity[5][3].

Step-by-Step Self-Validating Protocol:

  • System Suitability Test (SST): Inject a 10 µg/mL standard of Irganox 1076. Verify that the retention time is stable (RSD < 1%), peak asymmetry is between 0.8 and 1.2, and theoretical plates exceed 5,000. Purpose: Validates current instrument performance.

  • Method Blank Preparation: Process a sample of pure extraction solvent (Methanol/Acetonitrile) through the entire extraction workflow (heating, filtration). Analyze at 277 nm. Purpose: Proves no background contamination is absorbing at the target wavelength.

  • Matrix Spiking (The Self-Validation Step): Take a fully extracted (depleted) polymer matrix. Spike it with a known concentration of Irganox 1076 standard. Re-extract and quantify. A recovery of 95–105% validates that the polymer matrix is not physically trapping the analyte or chemically suppressing the UV signal.

  • Sample Extraction: Weigh 50 mg of polymer granules. Add 10 mL of Methanol/Water (95:5 v/v)[2]. Perform accelerated solvent extraction at 100 °C for 15 minutes[4].

  • Filtration & Analysis: Filter the extract through a 0.45 µm PTFE syringe filter. Inject 10 µL into the HPLC-UV system equipped with a C18 column (e.g., 250 × 4.6 mm, 5 µm). Elute using an isocratic or gradient methanol/acetonitrile mobile phase, monitoring absorbance at 277 nm[5][2].

Protocol S1 Polymer Matrix Preparation S2 Solvent Extraction (Swelling/Partitioning) S1->S2 S3 0.45 µm PTFE Filtration S2->S3 S4 UV-Vis Detection (λ = 277 nm) S3->S4 S5 Data Validation (Spike Recovery) S4->S5

Self-validating analytical workflow for the extraction and UV-Vis quantification of Irganox 1076.

Protocol B: Reaction Monitoring of Ethyl Hydrocinnamate Biosynthesis

Context: Enzymatic esterification of hydrocinnamic acid with ethanol using immobilized lipases on spent coffee grounds[6].

Causality in Method Design: Because ethyl hydrocinnamate lacks the phenolic -OH group, its absorption maximum is blue-shifted compared to Irganox 1076. The reaction is monitored at 254 nm to capture the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 transition of the unsubstituted aromatic ring[1].

Step-by-Step Self-Validating Protocol:

  • Kinetic Blank: Incubate the immobilized enzyme support (spent coffee grounds) in ethanol without the hydrocinnamic acid substrate. Monitor the supernatant at 254 nm over 48 hours. Purpose: Validates that the support matrix does not leach UV-absorbing polyphenols that would falsely elevate the esterification yield signal.

  • Reaction Initiation: Combine hydrocinnamic acid and ethanol in the presence of the immobilized lipase (e.g., 18% enzyme concentration at 45 °C)[6].

  • Sampling & Quenching: Periodically withdraw 100 µL aliquots. Quench the reaction by diluting into 900 µL of cold mobile phase (e.g., Acetonitrile/Water).

  • Mass Balance Check (The Self-Validation Step): Using HPLC-UV at 254 nm, quantify both the depletion of the substrate (hydrocinnamic acid) and the formation of the product (ethyl hydrocinnamate). The molar sum of substrate and product must remain constant (± 2%). Purpose: Validates that no side-reactions (e.g., polymerization or degradation) are occurring.

References

  • Title: Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion Source: Semantic Scholar URL
  • Title: Immobilization of Sustine 131 onto Spent Coffee Grounds for Efficient Biosynthesis of Ethyl Hydrocinnamate Source: ResearchGate URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Source: Iowa State University (iastate.edu)
  • Title: Accelerated solvent extraction of the antioxidant Irganox 1076 in linear low density polyethylene (LLDPE)

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 3-(2'-Methylpiperidino)propyl hydrocinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(2'-Methylpiperidino)propyl hydrocinnamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for preventing the hydrolytic degradation of this molecule. By understanding the underlying mechanisms of instability, you can design more robust experiments and formulations.

The structure of 3-(2'-Methylpiperidino)propyl hydrocinnamate presents a classic stability challenge. It contains an ester linkage, which is inherently susceptible to cleavage by water, and a tertiary amine (the methylpiperidino group), which can influence the molecule's reactivity. Hydrolysis cleaves the ester bond, resulting in the formation of hydrocinnamic acid (3-phenylpropanoic acid) and 3-(2'-Methylpiperidino)propanol. This guide provides the scientific rationale and practical protocols to mitigate this degradation.

Section 1: The Mechanism of Ester Hydrolysis

To effectively prevent degradation, one must first understand the chemical pathways through which it occurs. Ester hydrolysis is the cleavage of an ester bond by reaction with water.[1] This reaction is typically slow at neutral pH but is significantly accelerated by catalysts. The most common catalysts in experimental and formulation settings are hydrogen ions (acid-catalysis) and hydroxide ions (base-catalysis).[2][3]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, a proton (H⁺) attacks the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. This process is reversible.[2]

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a resonance-stabilized carboxylate salt, which is unreactive towards the alcohol.[2][4]

A unique feature of 3-(2'-Methylpiperidino)propyl hydrocinnamate is the presence of the tertiary amine. This basic nitrogen can potentially act as an internal catalyst, influencing the local pH environment and possibly participating directly in the hydrolysis mechanism, a process known as intramolecular catalysis.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Ester Ester (RCOOR') A_H + H⁺ A_Protonated Protonated Ester A_Ester->A_Protonated Protonation A_H2O + H₂O A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral Nucleophilic Attack A_Products Carboxylic Acid (RCOOH) + Alcohol (R'OH) A_Tetrahedral->A_Products Proton Transfer & Elimination B_Ester Ester (RCOOR') B_OH + OH⁻ B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral Nucleophilic Attack B_Products Carboxylate (RCOO⁻) + Alcohol (R'OH) B_Tetrahedral->B_Products Elimination of Alkoxide

Diagram 1: General mechanisms of acid- and base-catalyzed ester hydrolysis.
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should monitor in my experiments? A: The hydrolysis of 3-(2'-Methylpiperidino)propyl hydrocinnamate yields two primary products: Hydrocinnamic Acid (also known as 3-phenylpropanoic acid) and 3-(2'-Methylpiperidino)propanol . These can be quantified using analytical techniques like HPLC or LC-MS to determine the rate and extent of degradation.

Q2: What is the single most important factor to control to prevent hydrolysis? A: pH is the most critical factor. The rate of ester hydrolysis is highly dependent on the concentration of both hydrogen (H⁺) and hydroxide (OH⁻) ions.[5] Most esters exhibit a U-shaped pH-rate profile, with a specific pH at which they are most stable. For this molecule, which contains a basic amine, the pH of maximum stability is likely in the slightly acidic range (e.g., pH 4-6), where the amine is protonated and the concentration of hydroxide ions is low.

Q3: How should I store the compound to ensure long-term stability? A: For long-term storage, the compound should be kept in its solid form in a tightly sealed container, protected from light. To minimize exposure to atmospheric moisture, which can cause solid-state hydrolysis, storage in a desiccator with a drying agent (e.g., silica gel, anhydrous calcium sulfate) is strongly recommended.[6] For maximum protection, the air in the container can be replaced with an inert gas like argon or nitrogen.

Q4: I need to heat my solution to help the compound dissolve. Is this safe? A: This should be done with extreme caution. The rate of hydrolysis, like most chemical reactions, is temperature-dependent and increases significantly at higher temperatures.[7][8] If heating is necessary, use the lowest possible temperature for the shortest possible time. Avoid prolonged heating or refluxing in aqueous solutions.

Section 3: Troubleshooting & Prevention Guides
Issue 1: Rapid Degradation in Aqueous Solution

You Observe: When dissolving the compound in a neutral aqueous buffer (e.g., PBS at pH 7.4), you see a rapid loss of the parent compound and the appearance of degradation products within hours or days.

Primary Cause: Uncontrolled pH and catalysis by hydroxide ions. While pH 7.4 is considered "physiological," it can be significantly basic relative to the pH of maximum stability for many esters.[5]

Troubleshooting Workflow

workflow start Degradation in Aqueous Solution Observed ph_profile Conduct pH-Rate Profile Study start->ph_profile prepare_buffers Prepare Buffers (pH 2-9) ph_profile->prepare_buffers incubate Incubate Compound at Constant Temp prepare_buffers->incubate analyze Analyze Samples Over Time (HPLC) incubate->analyze plot Plot % Remaining vs. Time Calculate Rate (k) analyze->plot determine_ph Identify pH of Maximum Stability (Lowest k) plot->determine_ph implement Formulate/Experiment at Optimal pH determine_ph->implement end Stability Achieved implement->end

Diagram 2: Troubleshooting workflow for aqueous instability.

Solution: Protocol for pH-Rate Profile Study

This experiment is crucial for identifying the pH at which 3-(2'-Methylpiperidino)propyl hydrocinnamate is most stable.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9). Use buffers with known components (e.g., citrate for acidic, phosphate for neutral, borate for alkaline). Ensure the buffer capacity is sufficient to maintain the pH after the addition of the compound.[9]

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or ethanol) to minimize initial hydrolysis.

  • Incubation: Aliquot the buffers into separate vials. Spike each buffer with a small volume of the stock solution to reach the desired final concentration. Place the vials in a constant temperature bath (e.g., 25°C or 37°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Immediately quench any further reaction by diluting the sample in a suitable mobile phase or an acidic solution.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

  • Data Interpretation: For each pH, plot the concentration of the parent compound versus time and determine the degradation rate constant. The pH with the lowest rate constant is the pH of maximum stability.

Data Presentation: Expected pH-Rate Profile

pHRelative Degradation RatePrimary CatalysisStability
2.0ModerateAcid (H⁺)Poor
4.0Low MinimalOptimal
6.0Low-ModerateWater/Incipient BaseGood
7.4HighBase (OH⁻)Poor
9.0Very HighBase (OH⁻)Very Poor
Issue 2: Degradation in Non-Aqueous or Mixed-Solvent Systems

You Observe: Even when using organic solvents, you notice some level of hydrolysis over time.

Primary Cause: Residual water in "anhydrous" solvents or the use of incompatible co-solvents. Many organic solvents contain trace amounts of water, which is sufficient to cause hydrolysis.

Solution: Solvent Selection and Handling

  • Use Anhydrous Solvents: Purchase high-purity, anhydrous-grade solvents whenever possible. For critical applications, solvents can be further dried using molecular sieves.

  • Reduce Water Content: In aqueous formulations, replacing a portion of the water with a non-aqueous co-solvent can significantly reduce the hydrolysis rate.[3][9] This works by reducing the overall concentration of water and potentially altering the dielectric constant of the medium.[3]

  • Choose Co-solvents Carefully: While co-solvents can help, they must be chosen wisely. For example, using alcohols like methanol under acidic conditions can lead to transesterification, where the propyl group of the ester is exchanged for a methyl group.[10]

Data Presentation: Recommended Co-Solvents

Co-SolventPropertiesConsiderations
Propylene GlycolCommonly used, low toxicity.Can reduce hydrolysis by lowering water activity.[9]
GlycerolViscous, good solubilizer.Effective at reducing water activity.[9]
Polyethylene Glycol (PEG 300/400)Water-miscible polymers.Often used in parenteral formulations.
EthanolGood solvent.Use with caution; ensure it is free of acidic impurities.
Issue 3: Instability in Solid-State Formulations

You Observe: A solid formulation (e.g., powder blend, tablet) shows increasing levels of degradants upon storage, especially in humid conditions.

Primary Cause: Absorption of atmospheric moisture by the active compound or the excipients. Many pharmaceutical ingredients are hygroscopic and can attract enough water to facilitate solid-state hydrolysis.

Solution: Excipient Selection and Packaging

  • Use Low-Moisture Excipients: Select excipients with inherently low water activity.[11]

  • Incorporate Moisture Scavengers: An effective strategy is to include a highly hygroscopic, but non-reactive, excipient in the formulation. This excipient acts as a "moisture sink," preferentially absorbing available water and protecting the active compound.[12][13]

  • Control Manufacturing Environment: Process the formulation in a low-humidity environment to minimize moisture uptake during manufacturing.

  • Implement Protective Packaging: Store the final product in tightly sealed containers. For highly sensitive products, include a desiccant canister or sachet within the packaging.

Data Presentation: Excipients for Stability

Excipient TypeExamplesProtective Mechanism
Low Water Activity FillersPEARLITOL® (Mannitol), MICROCEL® (MCC)Inherently contain very little free water.[11]
Moisture ScavengersPEARLITOL® ProTec, SorbitolPreferentially absorb and tightly bind free moisture, keeping it from the drug.[11][12]
Anhydrous Binders/FillersAnhydrous Dibasic Calcium PhosphateReduce the total amount of water in the formulation from the start.
References
  • Fairbanks, B. D., & Anseth, K. S. (2014). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biotechnology and Bioengineering, 111(5), 1018-1026.
  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax Stabilizer Blog. Available at: [Link]

  • Various Authors. (2017). How to prevent hydrolysis in a drug. Quora. Available at: [Link]

  • Roquette. (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs. Roquette Pharma Solutions. Available at: [Link]

  • Comisar, C. M., Hunter, G. W., Walton, J. C., & Savage, P. E. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 46(18), 5852-5858.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Available at: [Link]

  • de Oliveira, D., et al. (2015). Effect of temperature on ester yield and decomposition. ResearchGate. Available at: [Link]

  • PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. Available at: [Link]

  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1962). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Journal of Chemistry, 3, 336-338.
  • Florence, A. T., & Attwood, D. (n.d.). Drug stability. Basicmedical Key. Available at: [Link]

  • Comisar, C. M., et al. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. Available at: [Link]

  • COP Bela. (n.d.). Module 02 Hydrolysis. COP Bela Online. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature on esterase activity and thermal stability. ResearchGate. Available at: [Link]

  • Waterman, K. C. (2007). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 12(2), 113-125.
  • Zhang, G. G. Z., et al. (2012). Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. Indian Journal of Pharmaceutical Sciences, 74(6), 527-534.
  • Carstensen, J.T. (2000). Drug Stability: Principles and Practices. Marcel Dekker.
  • ResearchGate. (2016). Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. ResearchGate. Available at: [Link]

  • Higuchi, T., & Lachman, L. (1955). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I.
  • ResearchGate. (n.d.). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Available at: [Link]

  • Bajwa, S. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Izmir University of Economics. (n.d.). Solvent Effect. Lecture Notes. Available at: [Link]

Sources

troubleshooting low yield in piperocaine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Local Anesthetic Synthesis. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical and mechanistic challenges associated with the synthesis of piperocaine (3-(2-methylpiperidin-1-yl)propyl benzoate).

This guide focuses on the historically significant and primary synthetic route: the N-alkylation of 2-methylpiperidine (pipecoline) with 3-chloropropyl benzoate, followed by hydrochloride salt formation[1][2].

Synthetic Workflow & Troubleshooting Logic

PiperocaineSynthesis Start 3-Chloropropyl Benzoate + 2-Methylpiperidine Alkylation N-Alkylation (SN2) Heat, Solvent, Base Start->Alkylation YieldCheck Is Yield > 75%? Alkylation->YieldCheck Issue1 Steric Hindrance / Poor Nucleophilicity Add NaI (Finkelstein catalyst) YieldCheck->Issue1 No: Unreacted SM Issue2 E2 Elimination Side Reactions Lower temp, change to polar aprotic solvent YieldCheck->Issue2 No: Byproducts BaseIsolation Piperocaine Free Base Acid-Base Extraction YieldCheck->BaseIsolation Yes Issue1->Alkylation Issue2->Alkylation SaltFormation HCl Gas / Ether Salt Precipitation BaseIsolation->SaltFormation FinalProduct Piperocaine HCl (Pure Product) SaltFormation->FinalProduct

Fig 1: Logical workflow for piperocaine synthesis and primary troubleshooting pathways.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is the yield of my N-alkylation step consistently stalling below 40%, with significant unreacted starting material remaining? Analysis & Causality: The primary step in piperocaine synthesis is a bimolecular nucleophilic substitution (


) between 2-methylpiperidine and 3-chloropropyl benzoate[1]. The methyl group at the 2-position of the piperidine ring introduces significant steric hindrance adjacent to the nucleophilic nitrogen. This steric bulk dramatically increases the activation energy required for the transition state, slowing down the 

attack compared to unhindered amines. Furthermore, alkyl chlorides are relatively poor leaving groups. Solution: Do not simply increase the temperature, as this will promote competing E2 elimination (yielding allyl benzoate derivatives). Instead, employ a Finkelstein reaction in situ. Add a catalytic amount of Sodium Iodide (NaI) to the reaction mixture. The iodide ion will displace the chloride to form 3-iodopropyl benzoate, a highly reactive intermediate with a superior leaving group, which then readily undergoes

attack by the sterically hindered amine.

Q2: I am observing a complex mixture of byproducts during the alkylation step. How can I improve the selectivity? Analysis & Causality: If you are using a strong, non-nucleophilic base and high heat to force the reaction, you are likely driving the E2 elimination of 3-chloropropyl benzoate. Additionally, if the stoichiometry is incorrect, the newly formed piperocaine base can undergo a second alkylation (though sterically difficult) to form a quaternary ammonium salt. Solution: Utilize a mild inorganic base such as anhydrous Potassium Carbonate (


) to scavenge the HCl generated during the reaction, rather than relying on an excess of the expensive 2-methylpiperidine. Switch the solvent from a protic solvent (like ethanol) to a polar aprotic solvent (such as Acetonitrile or DMF). Polar aprotic solvents solvate the cations (from the base) while leaving the nucleophile (the amine) relatively unsolvated and highly reactive, allowing the reaction to proceed at lower temperatures, thereby suppressing elimination.

Q3: The final piperocaine hydrochloride salt is precipitating as a gummy oil rather than a crystalline solid. How can I fix this? Analysis & Causality: Piperocaine hydrochloride has a molecular weight of 297.82 g/mol and is highly soluble in water and alcohol, but practically insoluble in ether[1][3]. The formation of a "gummy" salt usually indicates the presence of water in your crystallization matrix or residual unreacted 2-methylpiperidine acting as an impurity that depresses the melting point and disrupts the crystal lattice. Solution: Ensure the piperocaine free base is rigorously dried over anhydrous


 before salt formation. Perform the salt formation by bubbling anhydrous HCl gas into a strictly anhydrous diethyl ether solution of the free base, or by adding a stoichiometric amount of ethereal HCl. The sudden drop in polarity will force the hydrochloride salt to crash out as a pristine white crystalline powder.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield and purity of the piperocaine base during the alkylation step.

Reaction ConditionSolventBaseCatalystTemp (°C)Time (h)Expected Yield (%)Primary Impurity Profile
Standard (Historical) Toluene2-Methylpiperidine (2 eq)None1102445 - 55Unreacted SM, Elimination products
Modified Protic Ethanol

None781850 - 60Unreacted SM
Optimized Aprotic Acetonitrile

(1.5 eq)
NaI (0.1 eq)801282 - 88 Trace quaternary salts

Validated Experimental Methodology

The following protocol details the optimized N-alkylation and subsequent salt formation for piperocaine, incorporating the self-validating troubleshooting principles discussed above[1][2][3].

Part A: Synthesis of Piperocaine Free Base (Optimized Alkylation)
  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloropropyl benzoate (1.0 equivalent, 50 mmol) in 100 mL of anhydrous acetonitrile.

  • Reagent Addition: Add anhydrous

    
     (1.5 equivalents, 75 mmol) and Sodium Iodide (0.1 equivalents, 5 mmol). Self-Validation: The suspension should be easily stirrable. NaI acts as the Finkelstein catalyst to overcome steric hindrance.
    
  • Amine Addition: Slowly add 2-methylpiperidine (1.1 equivalents, 55 mmol) via syringe.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) under an inert nitrogen atmosphere for 12 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. Self-Validation: The disappearance of the UV-active 3-chloropropyl benzoate spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts (

    
    ), and concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with 1M NaOH (50 mL) to ensure the product is entirely in its free base form, followed by brine (50 mL).
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the piperocaine free base as a pale yellow oil.
    
Part B: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude piperocaine free base in 50 mL of strictly anhydrous diethyl ether.

  • Precipitation: Place the flask in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether dropwise while stirring vigorously. Self-Validation: A white precipitate of piperocaine hydrochloride will immediately form due to its insolubility in ether[1].

  • Isolation: Continue addition until the pH of the supernatant liquid is slightly acidic (pH 5-6 on indicator paper).

  • Purification: Vacuum filter the white crystalline solid, wash with cold anhydrous ether (2 x 20 mL), and dry under high vacuum to afford pure piperocaine hydrochloride.

References

  • Benchchem. (n.d.). Piperocaine HCl - Benchchem.
  • Vulcanchem. (n.d.). Piperocaine hydrochloride - 533-28-8 - Vulcanchem.
  • Wikipedia Contributors. (n.d.). Piperocaine - Wikipedia.

Sources

Technical Support Center: Purification of Crude 3-(2'-Methylpiperidino)propyl Hydrocinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-32MPPH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Purification Strategies & Troubleshooting for Amino-Ester Intermediates

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are dealing with 3-(2'-Methylpiperidino)propyl hydrocinnamate , a molecule that presents a classic "dual-personality" challenge in organic synthesis:

  • The Basic Handle: The 2'-methylpiperidine moiety is a tertiary amine (

    
    ), allowing for efficient acid/base extraction.
    
  • The Labile Linker: The propyl ester linkage is susceptible to hydrolysis, particularly during the high-pH steps required to neutralize the amine.

Your Goal: Isolate the target molecule at >98% purity while preventing the ester from cleaving back into hydrocinnamic acid and 3-(2-methylpiperidino)propanol.

Primary Purification Strategy: Modified Acid-Base Extraction

The "Cold-Workup" Protocol Best for: Removing neutral impurities (unreacted hydrocinnamic acid, non-basic byproducts) and bulk purification.

Unlike standard extractions, this protocol requires strict temperature control to protect the ester.

Step-by-Step Protocol
  • Dissolution: Dissolve your crude oil in Ethyl Acetate (EtOAc) .[1] Avoid Dichloromethane (DCM) if possible, as it can form stubborn emulsions with piperidine derivatives.

  • Acid Extraction (Targeting the Amine):

    • Cool the organic phase to 0–5°C .

    • Extract with 0.5 M HCl (cold). Note: Do not use strong acid (>2 M) or heat, as this accelerates ester hydrolysis.

    • Check: The product is now in the aqueous layer (protonated).[2][3] The neutral impurities remain in the EtOAc.[3]

  • The "Danger Zone" (Basification):

    • Separate the aqueous layer and keep it on ice.

    • Slowly add saturated

      
        or 2 M NaOH  dropwise until pH reaches 9–10 .
      
    • Critical: Do not exceed pH 12. High pH + Exothermic neutralization = Rapid Hydrolysis.

  • Recovery:

    • Immediately extract the cold, basic aqueous layer with fresh EtOAc (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo at 
      
      
      
      .
Visual Workflow: The "Cold-Workup" Logic

AcidBaseExtraction Start Crude Mixture (Amine + Neutral Impurities) Dissolve Dissolve in EtOAc (Organic Phase) Start->Dissolve AcidWash Extract with cold 0.5M HCl Dissolve->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Contains Neutral Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) Separation->AqLayer Keep Basify Basify to pH 10 (COLD conditions!) AqLayer->Basify Basify->OrgLayer If pH > 12 or Warm Extract Extract with EtOAc Basify->Extract Final Pure Free Base Extract->Final

Figure 1: Decision flow for Acid-Base extraction emphasizing the critical hydrolysis risk zone.

Secondary Strategy: Flash Chromatography[4]

The "Anti-Tailing" Method Best for: High-purity requirements (>99%) or separating closely related amine impurities.

Tertiary amines like methylpiperidine interact strongly with the acidic silanol groups on silica gel, causing peak tailing (streaking) and poor separation.

Optimized Mobile Phases
Solvent SystemAdditive (Critical)Application
DCM / MeOH 1% Triethylamine (TEA) Standard purification. Start at 98:2, gradient to 90:10.
Hexane / EtOAc 1% TEA For very lipophilic samples. Provides better separation of non-polar impurities.
DCM / MeOH 1%

(aq)
Alternative if TEA is difficult to remove (requires vigorous drying).

Protocol Note: Always flush the silica column with the mobile phase containing the additive before loading your sample. This "deactivates" the silica.

Tertiary Strategy: Salt Formation (Crystallization)

The "Stabilization" Method Best for: Long-term storage. The free base is likely an oil and prone to oxidation/hydrolysis; the salt is a stable solid.

If the oil resists crystallization, converting it to a salt is the most effective purification step.

  • Dissolve: Dissolve the free base in dry diethyl ether or acetone.

  • Acid Addition:

    • Option A (Hydrochloride): Add 1.0 eq of HCl in dioxane/ether. Risk: HCl salts of amino esters are often hygroscopic.

    • Option B (Oxalate/Fumarate): Add 1.0 eq of Oxalic acid or Fumaric acid dissolved in warm acetone. These often form non-hygroscopic, crystalline solids that are easy to filter.

  • Precipitation: Cool to 4°C. Filter the white solid. Recrystallize from Isopropanol/Ether if needed.

Troubleshooting & FAQs

Q1: My yield dropped significantly after the acid/base extraction. Where did it go?

Diagnosis: You likely experienced Ester Hydrolysis .

  • Cause: Exposure to high pH (sodium hydroxide) for too long, or the solution was too warm.

  • Fix:

    • Check the "waste" aqueous layer from the final extraction. If it contains Hydrocinnamic acid , hydrolysis occurred.

    • Repeat the process using Ammonium Hydroxide (

      
      )  instead of NaOH. It is a weaker base and less likely to cleave the ester.
      
    • Keep all aqueous phases at 0°C .

Q2: The product is "oiling out" instead of crystallizing.

Diagnosis: Impurities are lowering the melting point, or the salt form is amorphous.

  • Fix:

    • Trituration: Add pentane or hexanes to the oil and scratch the flask vigorously with a glass rod to induce nucleation.

    • Solvent Switch: If using HCl salt, switch to Fumarate . Fumarate salts of piperidine derivatives often have higher melting points and better crystallinity [1].

Q3: I see a "ghost peak" or tailing on my TLC/HPLC.

Diagnosis: Silanol interaction.

  • Fix:

    • TLC: Dip your TLC plate in a solution of TEA/Hexane (5%) and dry it before spotting your compound. This saturates the plate's acidic sites.

    • Column: Ensure your mobile phase contains 0.5% - 1% Triethylamine .[1][4]

Interactive Troubleshooting Logic

Troubleshooting Problem Identify Issue Issue1 Low Yield (Hydrolysis?) Problem->Issue1 Issue2 Tailing on TLC Problem->Issue2 Issue3 Oiling Out Problem->Issue3 Sol1 Use weaker base (NH4OH) & Cold T Issue1->Sol1 Sol2 Add 1% TEA to Eluent Issue2->Sol2 Sol3 Switch Salt Form (Try Oxalate/Fumarate) Issue3->Sol3

Figure 2: Rapid response decision tree for common purification failures.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection for amino-esters).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for acid-base extraction of amines).

  • BenchChem. (2025).[1][3] Purification Techniques for Piperidine Derivatives. (General protocols for piperidine tailing and chromatography).

  • Organic Syntheses. (Various). General procedures for amino ester isolation. (Provides validated experimental setups for similar functional groups).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Validation of 3-(2'-Methylpiperidino)propyl hydrocinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Integrity in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for this purpose, offering unparalleled insight into the molecular framework of small organic compounds.[2] Unlike methods that provide information on molecular weight or functional groups alone, NMR elucidates the precise atomic connectivity and stereochemistry, making it an indispensable tool for quality control and regulatory compliance.[3][4]

This guide provides an in-depth, experience-driven protocol for the structural validation of 3-(2'-Methylpiperidino)propyl hydrocinnamate, a molecule featuring distinct structural motifs—an aromatic hydrocinnamate ester and a saturated N-heterocyclic 2-methylpiperidine ring. We will dissect the expected spectral features, present a robust experimental workflow, and establish a self-validating system for data analysis. The causality behind each experimental choice is explained, reflecting a methodology grounded in years of field application.

Structural Overview and Atom Numbering

To facilitate a clear and systematic analysis, we must first deconstruct the target molecule and assign a numbering system to its carbon and hydrogen atoms. This serves as our map for spectral assignment.

Figure 1: Structure and atom numbering of 3-(2'-Methylpiperidino)propyl hydrocinnamate.

Predicted NMR Spectral Analysis and Comparative Data

A crucial first step in validation is to predict the spectrum based on established chemical principles and data from analogous structures.[5] This creates a hypothesis against which the experimental data can be tested. The molecule is comprised of three distinct spin systems: the hydrocinnamate group, the propyl linker, and the 2-methylpiperidine ring.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • Hydrocinnamate Moiety:

    • δ 7.20-7.35 ppm (m, 5H): These five protons on the phenyl ring (C2-C6) will appear as a complex multiplet, characteristic of a monosubstituted benzene ring.[6]

    • δ 2.95 ppm (t, 2H, J ≈ 7.5 Hz): The benzylic protons (Hβ on C7) are adjacent to a CH₂ group and will appear as a triplet.

    • δ 2.65 ppm (t, 2H, J ≈ 7.5 Hz): The protons alpha to the carbonyl (Hα on C8) are deshielded by the ester group and are coupled to the benzylic protons, also resulting in a triplet.[6]

  • Propyl Linker:

    • δ 4.10 ppm (t, 2H, J ≈ 6.5 Hz): Protons on Ca are directly attached to the ester oxygen, causing a significant downfield shift. They will appear as a triplet due to coupling with Hb.[7]

    • δ 2.40 ppm (t, 2H, J ≈ 7.0 Hz): Protons on Cc are adjacent to the nitrogen atom of the piperidine ring, shifting them downfield. They will appear as a triplet from coupling to Hb.

    • δ 1.90 ppm (quint, 2H, J ≈ 6.8 Hz): The central methylene protons (Hb on Cb) are coupled to both Ha and Hc, resulting in a more complex multiplet, likely a quintet or a triplet of triplets.

  • 2'-Methylpiperidine Moiety:

    • δ 2.20-2.80 ppm (m, 3H): This region will contain the signals for the protons on C2' and C6'. The axial and equatorial protons are diastereotopic and will have different chemical shifts and complex coupling patterns.

    • δ 1.00-1.80 ppm (m, 6H): The remaining piperidine ring protons (C3', C4', C5') will resonate in the more shielded aliphatic region.[8]

    • δ 1.05 ppm (d, 3H, J ≈ 6.0 Hz): The methyl group protons (H-Me) are coupled to the single proton on C2', resulting in a characteristic doublet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • Hydrocinnamate Moiety:

    • δ 173.5 ppm: Carbonyl carbon (C9) of the ester.[9]

    • δ 141.0 ppm: Quaternary aromatic carbon (C1).[6]

    • δ 128.5 ppm & δ 126.2 ppm: Aromatic CH carbons (C2-C6).[6]

    • δ 36.0 ppm: Carbon alpha to the carbonyl (C8).

    • δ 31.0 ppm: Benzylic carbon (C7).[6]

  • Propyl Linker:

    • δ 63.0 ppm: Carbon attached to the ester oxygen (Ca).

    • δ 56.5 ppm: Carbon attached to the nitrogen (Cc).

    • δ 27.0 ppm: Central carbon of the linker (Cb).

  • 2'-Methylpiperidine Moiety:

    • δ 55-60 ppm: Carbons adjacent to the nitrogen (C2' and C6'). The exact shift depends on the ring conformation.

    • δ 25-35 ppm: Other ring carbons (C3', C4', C5').[10]

    • δ ~19.0 ppm: Methyl carbon (C-Me).

Comparative Data Summary

The following table provides a structured comparison between the predicted shifts for our target molecule and literature values for its core fragments. This serves as a primary validation checklist.

Assignment Fragment Literature δ (ppm) ¹H Literature δ (ppm) ¹³C Predicted δ (ppm) ¹H (Target Molecule) Predicted δ (ppm) ¹³C (Target Molecule)
Phenyl-HHydrocinnamic Acid7.20-7.30[6]126-129[6]7.20-7.35126-141
β-CH₂Hydrocinnamic Acid~2.97[6]~31[6]2.9531.0
α-CH₂Hydrocinnamic Acid~2.66[6]~36[6]2.6536.0
C=OHydrocinnamic Acid-~180[6]-173.5
Ring Protons2-Methylpiperidine1.0-2.8[8]25-60[10]1.00-2.8025-60
Methyl Protons2-Methylpiperidine~1.0 (d)[8]~191.05 (d)19.0
O-CH₂ (Ester)Propyl Esters3.7-4.1[7]~60-654.1063.0

Experimental Protocol for NMR Spectral Acquisition

Adherence to a standardized, rigorous protocol is essential for generating trustworthy and reproducible data. This protocol is designed in accordance with established guidelines.[11][12]

Objective: To acquire high-resolution ¹H, ¹³C, and 2D correlation spectra for the structural validation of 3-(2'-Methylpiperidino)propyl hydrocinnamate.

Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to avoid signal distortion and impurities.

    • Steps:

      • Accurately weigh approximately 5-10 mg of the purified compound.

      • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is a versatile solvent for many organic molecules, and TMS provides a universal reference point at 0 ppm.[11]

      • Transfer the solution to a clean, dry 5 mm NMR tube.

      • Cap the tube securely and vortex briefly to ensure homogeneity.

  • Instrument Setup (500 MHz Spectrometer):

    • Rationale: A higher field strength (≥400 MHz) is recommended to resolve complex multiplets and improve sensitivity.[12]

    • Steps:

      • Insert the sample into the spectrometer.

      • Lock the field on the deuterium signal of the CDCl₃ solvent.

      • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

      • Set the probe temperature to a standard value, e.g., 298 K (25 °C), and allow it to equilibrate.[12]

  • ¹H NMR Acquisition:

    • Rationale: This is the primary experiment for determining proton environments, integration, and coupling.

    • Parameters:

      • Pulse Sequence: Standard single-pulse (e.g., Bruker zg30).

      • Spectral Width: -1 to 12 ppm.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay (d1): 5 seconds. A long relaxation delay is crucial for accurate integration, ensuring all protons fully relax between pulses.[13]

      • Number of Scans: 16 (adjust as needed for signal-to-noise).

  • ¹³C{¹H} NMR Acquisition:

    • Rationale: This experiment identifies all unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

    • Parameters:

      • Pulse Sequence: Single-pulse with proton decoupling (e.g., Bruker zgpg30).

      • Spectral Width: -10 to 200 ppm.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.[14]

  • 2D NMR Acquisition (Optional but Recommended):

    • Rationale: 2D experiments confirm connectivity and resolve ambiguities.

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Essential for tracing the propyl chain and piperidine ring protons.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to, confirming C-H assignments.

Data Processing and Validation Workflow

The acquired data must be processed and analyzed systematically to validate the structure.

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_val Structural Validation A1 Acquire 1D ¹H Spectrum P1 Fourier Transform (FID -> Spectrum) A1->P1 A2 Acquire 1D ¹³C Spectrum A2->P1 A3 Acquire 2D COSY & HSQC A3->P1 P2 Phase Correction P1->P2 P3 Baseline Correction P2->P3 P4 Integration (¹H) & Peak Picking P3->P4 P5 Reference to TMS (0 ppm) P4->P5 V1 Compare ¹H Shifts, Integrals, & Multiplicity to Predictions P5->V1 V2 Compare ¹³C Shifts to Predictions P5->V2 V3 Confirm H-H Connectivity with COSY P5->V3 V4 Confirm C-H Assignments with HSQC P5->V4 V5 Final Structure Confirmation V1->V5 V2->V5 V3->V5 V4->V5

Figure 2: Workflow for NMR data processing and structural validation.

Validation Steps:

  • Process Spectra: Apply Fourier transformation, phase and baseline corrections, and reference the spectra to the TMS signal at 0.00 ppm.

  • Analyze ¹H Spectrum:

    • Chemical Shift: Do the observed chemical shifts match the predicted values in the table?

    • Integration: Does the area under each peak correspond to the correct number of protons (e.g., 5H for the aromatic region, 3H for the methyl group)?

    • Multiplicity: Do the splitting patterns (e.g., triplets for the propyl chain ends, doublet for the methyl group) match the predicted coupling?

  • Analyze ¹³C Spectrum: Do the number of signals and their chemical shifts align with the predicted values for the 17 unique carbons in the molecule?

  • Correlate with 2D Spectra:

    • Use the COSY spectrum to walk through the spin systems. For example, confirm that the signal at δ 4.10 (Ha) shows a cross-peak to the signal at δ 1.90 (Hb), which in turn shows a cross-peak to the signal at δ 2.40 (Hc).

    • Use the HSQC spectrum to definitively link proton signals to their attached carbons (e.g., the proton doublet at δ 1.05 ppm should correlate to the carbon signal at δ ~19.0 ppm).

Comparison with Alternative Methods and Potential Pitfalls

While NMR is the gold standard for structural elucidation, it is often used in conjunction with other techniques.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, offering a crucial preliminary check. However, it cannot distinguish between isomers, a task at which NMR excels.[3]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the ester carbonyl (C=O) stretch (~1730 cm⁻¹), but provides no information on the carbon-hydrogen framework.

Common Pitfalls:

  • Solvent Impurities: Residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) or water can appear in the ¹H spectrum. These should be identified and excluded from the analysis.

  • Starting Material Contamination: Incomplete reaction may leave traces of hydrocinnamic acid or 2-methylpiperidine. Look for the characteristic broad carboxylic acid proton of the acid (>10 ppm) or the N-H proton of the piperidine.

  • Diastereomers: The 2'-methylpiperidine moiety contains a chiral center. If the synthesis was not stereospecific, a mixture of diastereomers may be present, which would result in a doubling of many NMR signals. Careful analysis of high-resolution spectra is required to identify this.

Conclusion

This guide outlines a comprehensive and self-validating methodology for the structural confirmation of 3-(2'-Methylpiperidino)propyl hydrocinnamate using NMR spectroscopy. By establishing a predicted spectrum based on known principles and comparing it rigorously against high-quality, systematically acquired experimental data, researchers can achieve an unambiguous and trustworthy structural assignment. This level of analytical rigor is fundamental to ensuring the quality, safety, and efficacy of potential drug candidates and is a cornerstone of sound scientific practice in the pharmaceutical industry.[3][15]

References

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). Azo Life Sciences. Retrieved March 7, 2026, from [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. Retrieved March 7, 2026, from [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024, May 22). AZoOptics. Retrieved March 7, 2026, from [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 18-21. Retrieved March 7, 2026, from [Link]

  • Novak, P., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 389-403. Retrieved March 7, 2026, from [Link]

  • Kutateladze, A. G., & Tantillo, D. J. (2016). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 11(3), 539-552. Retrieved March 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved March 7, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Hydrocinnamic Acid at BMRB (bmse000675). Retrieved March 7, 2026, from [Link]

  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved March 7, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved March 7, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved March 7, 2026, from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved March 7, 2026, from [Link]

  • Gimo, M. M., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(11), 1081. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved March 7, 2026, from [Link]

  • Yeo, C. L., & Tan, S. H. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Retrieved March 7, 2026, from [Link]

Sources

Comprehensive Guide to Bioequivalence Assessment of Generic Piperocaine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioequivalence Studies of Generic Piperocaine Formulations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Piperocaine Context

Piperocaine (Metycaine) is an ester-type local anesthetic historically utilized for spinal, caudal, and infiltration anesthesia. While largely superseded by amide anesthetics (e.g., Lidocaine, Bupivacaine) due to stability and allergenicity profiles, generic formulations of piperocaine remain relevant for specific patient populations with amide hypersensitivity.

This guide provides a technical framework for evaluating the bioequivalence (BE) of generic piperocaine. Unlike stable amides, piperocaine presents unique challenges in bioanalysis due to rapid hydrolysis by plasma butyrylcholinesterase (BChE). This document details the comparative pharmacology, rigorous study protocols, and self-validating analytical systems required to demonstrate therapeutic equivalence to the Reference Listed Drug (RLD).

Pharmacologic Profile & Comparative Analysis[1][2]

To design a robust BE study, one must first benchmark piperocaine against its clinical alternatives. The following data highlights the physicochemical divergences that dictate study sampling schedules.

Table 1: Comparative Physicochemical & Pharmacokinetic Profile
ParameterPiperocaine (Test)Procaine (Alternative Ester)Lidocaine (Amide Standard)
Class EsterEsterAmide
Potency (Ref = Procaine) 1.5x1.0x2.0x
Onset of Action Rapid (5–10 min)Slow (10–20 min)Rapid (2–5 min)
Duration Intermediate (45–60 min)Short (30–45 min)Intermediate (60–120 min)
Metabolism Rapid hydrolysis by plasma BChERapid hydrolysis by plasma BChEHepatic CYP450 (CYP1A2, CYP3A4)
Plasma Half-life (

)
~0.5 – 0.8 hours < 0.1 hours1.5 – 2.0 hours
pKa 8.78.97.9
Bioanalytical Challenge High (Ex vivo hydrolysis)HighLow

Expert Insight: The high pKa (8.7) of piperocaine implies that at physiological pH (7.4), a smaller fraction exists in the uncharged, lipid-soluble form compared to lidocaine. However, its rapid hydrolysis dictates that Area Under the Curve (AUC) calculations in BE studies must be protected by immediate enzyme inhibition during sample collection.

Bioequivalence Study Design: The Protocol

The core requirement for approval of a generic piperocaine formulation is demonstrating that the 90% Confidence Interval (CI) of the geometric mean ratios for


, 

, and

falls within the 80.00% – 125.00% acceptance window relative to the RLD.
Study Population & Dosing
  • Design: Single-dose, randomized, two-period, two-sequence crossover study under fasting conditions.

  • Subjects: Healthy volunteers (

    
    ), screened for atypical cholinesterase variants (dibucaine number test) to prevent prolonged apnea or skewed PK data.
    
  • Dose: Therapeutic dose (e.g., 100 mg infiltration or spinal equivalent), ensuring linearity.

  • Washout: Minimum 7 days (>5 half-lives).

Critical Sampling Schedule

Due to the "flip-flop" kinetics often seen with absorption-limited local anesthetics, and rapid elimination, the sampling frequency must be dense in the first hour.

  • Pre-dose: 0.00 h

  • Absorption Phase: 0.08, 0.16, 0.25, 0.50, 0.75, 1.00 h (Critical for

    
     capture)
    
  • Elimination Phase: 1.5, 2.0, 3.0, 4.0, 6.0, 8.0 h

Sample Handling (The Self-Validating Step)

Trustworthiness Alert: Standard EDTA tubes are insufficient. Piperocaine will degrade in the tube before analysis, leading to false-negative BE results.

  • Collection: Draw blood into pre-chilled tubes containing Sodium Fluoride (NaF) and Potassium Oxalate (esterase inhibitors).

  • Processing: Centrifuge immediately at 4°C.

  • Storage: Flash freeze plasma at -70°C.

  • Validation: Stability studies must prove <2% degradation over the expected processing time.

Analytical Methodology: LC-MS/MS Workflow

Quantification should target the parent molecule, Piperocaine, rather than its metabolites (benzoate derivatives), as the parent correlates best with therapeutic effect.

Method Parameters
  • Instrument: UPLC coupled with Tandem Mass Spectrometry (MS/MS).[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with Acetonitrile and 0.1% Formic Acid in water.

  • Internal Standard (IS): Piperocaine-D3 or Lidocaine-D10.

  • Ionization: Electrospray Ionization (ESI) positive mode.

  • MRM Transitions:

    • Piperocaine:

      
       (Quantifier)
      
    • IS: Corresponding deuterated transition.

Workflow Visualization

The following diagram illustrates the critical path from dosing to data, highlighting the enzyme inhibition step required for data integrity.

BioequivalenceWorkflow cluster_integrity Data Integrity Checkpoint Dosing Subject Dosing (Generic vs RLD) Sampling Blood Sampling (t=0 to 8h) Dosing->Sampling Inhibition CRITICAL STEP: Add NaF/K-Oxalate (Stop Hydrolysis) Sampling->Inhibition Processing Centrifuge (4°C) & Flash Freeze Inhibition->Processing Analysis LC-MS/MS Analysis (Parent Drug) Processing->Analysis Stats PK Calculation (AUC, Cmax) Analysis->Stats

Figure 1: Bioequivalence study workflow emphasizing the critical esterase inhibition step to prevent ex vivo degradation of piperocaine.

Metabolic Pathway & Mechanistic Context[4][5]

Understanding the metabolic fate is crucial for safety monitoring during the study. Piperocaine is hydrolyzed by plasma butyrylcholinesterase (BChE) into piperidinyl-propanol and benzoic acid.

MetabolicPathway Piperocaine Piperocaine (Active Drug) Intermediate Piperocaine->Intermediate BChE Butyrylcholinesterase (Plasma Enzyme) BChE->Intermediate Catalysis BenzoicAcid Benzoic Acid (Metabolite 1) Intermediate->BenzoicAcid AminoAlcohol 3-(2-methylpiperidin-1-yl)propan-1-ol (Metabolite 2) Intermediate->AminoAlcohol Renal Renal Excretion BenzoicAcid->Renal AminoAlcohol->Renal

Figure 2: Hydrolytic pathway of piperocaine. Note that rapid hydrolysis dictates the need for dense early sampling in BE studies.

Statistical Criteria for Bioequivalence

To conclude bioequivalence, the following statistical results must be achieved using ANOVA on log-transformed data:

ParameterAcceptance Limit (90% CI)Rationale

Ratio
80.00% – 125.00%Ensures peak exposure is not toxic (too high) or sub-therapeutic (too low).

Ratio
80.00% – 125.00%Measures total extent of absorption.

Ratio
80.00% – 125.00%Confirms total exposure including elimination tail.

No significant differenceCritical for onset of anesthesia; analyzed non-parametrically.

Safety Note: If the generic formulation uses different excipients, they must not inhibit BChE, as this would artificially prolong the half-life and potentially cause systemic toxicity (LAST - Local Anesthetic Systemic Toxicity).

References

  • FDA Center for Drug Evaluation and Research (CDER). (2025). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration.[2][3] [Link]

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress, 53(3), 98–109. [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. [Link]

  • Malamed, S. F. (2019). Handbook of Local Anesthesia. 7th Edition. Elsevier.
  • Sawinski, J. E., & Goldberg, A. F. (1971). Metabolism of Metycaine (Piperocaine) by Plasma Cholinesterase. Journal of Dental Research, 50(5).

Sources

infrared (IR) spectrum characterization of piperocaine vs cocaine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need to rapidly and non-destructively differentiate structurally similar local anesthetics and drugs of abuse. Cocaine and piperocaine share critical pharmacophores, as both molecules act as voltage-gated sodium channel (Nav) blockers to inhibit action potential propagation[1].

However, their structural evolution dictates their vibrational signatures. Cocaine features a rigid bicyclic tropane ring substituted with both a methyl ester and a benzoate ester[2]. Piperocaine, developed in the 1920s to isolate anesthetic efficacy from toxicity, is a simplified synthetic analog[1]. It replaces the tropane core with a 2-methylpiperidine ring and eliminates the secondary methyl ester, retaining only the benzoate ester[1]. This structural divergence—two carbonyls versus one—is the primary diagnostic marker in their respective Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectra[2],[3].

This guide provides an objective, data-driven comparison of their IR spectra, detailing the causality behind the analytical workflows used to characterize them.

Causality-Driven Experimental Workflow: ATR-FTIR

To ensure a self-validating and robust analytical system, Attenuated Total Reflectance (ATR) FTIR is the gold standard for this characterization[3].

Causality of Technique Selection: Traditional transmission FTIR requires pressing the sample into a Potassium Bromide (KBr) pellet. Because KBr is highly hygroscopic, it readily absorbs atmospheric moisture, which produces a broad O-H stretching band that masks the critical 2500–3000 cm⁻¹ N-H⁺ stretching region necessary for identifying hydrochloride salts[2]. ATR-FTIR eliminates sample preparation, prevents moisture interference, and preserves the polymorphic integrity of the powders[3].

Step-by-Step Methodology
  • Instrument Initialization & Background: Initialize the FTIR spectrometer equipped with a single-reflection diamond ATR crystal (e.g., Agilent 4500 or Cary 630)[3]. Collect a background spectrum (ambient air) using 64 scans at a resolution of 4 cm⁻¹ over the 4000–650 cm⁻¹ range[3].

  • Sample Application: Deposit approximately 5–10 mg of neat, powdered cocaine hydrochloride or piperocaine hydrochloride directly onto the center of the diamond crystal[3].

  • Pressure Application: Engage the pressure anvil until the clutch slips. Causality: The IR beam creates an evanescent wave that penetrates only 0.5–2 µm into the sample. Intimate contact between the crystal and the solid powder is mandatory; insufficient pressure results in a weak evanescent wave interaction, leading to poor signal-to-noise ratios and distorted peak intensities.

  • Data Acquisition: Collect the sample spectrum using the identical parameters as the background (64 scans, 4 cm⁻¹ resolution)[3].

  • Spectral Processing: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth. Perform a baseline correction and normalize the spectra to the most intense peak in the fingerprint region (typically the C-O stretch at ~1270 cm⁻¹). Causality: Normalization eliminates pathlength and pressure variations between runs, allowing for an objective quantitative comparison.

  • Peak Identification: Utilize a center-of-gravity mathematical algorithm to identify peak maxima, setting a threshold to exclude baseline noise[3].

Quantitative Spectral Comparison

Both compounds are typically analyzed as hydrochloride salts to ensure chemical stability. The formation of the salt protonates the tertiary amine, introducing specific N-H vibrational modes[2],[1]. The following table summarizes the diagnostic IR peaks derived from validated forensic and chemical databases[2],[3],[4].

Vibrational ModeCocaine HCl (cm⁻¹)Piperocaine HCl (cm⁻¹)Diagnostic Significance & Causality
N-H⁺ Stretching ~2540~2500 - 2700Confirms the presence of the hydrochloride salt form in both molecules[2]. This broad band is completely absent in freebase forms[2].
C=O Stretching (Methyl Ester) 1728AbsentHighly specific to cocaine's tropane ring structure[2],[3]. The absence of this peak in piperocaine confirms the lack of the secondary ester[1].
C=O Stretching (Benzoate Ester) 1712~1710 - 1730Present in both. Piperocaine exhibits a single, sharp C=O peak, whereas cocaine shows a distinct doublet (1728 and 1712 cm⁻¹)[2],[1],[3].
C-O Stretching (Acetate/Ester) 1265, 1230, 1105~1270These constitute the strongest bands in the fingerprint region for both compounds, corresponding to the ester linkages[2],[3].
Aromatic C-H Stretching 1071, 1026~1020 - 1070Indicates monosubstituted benzene ring stretching, present in the benzoate moiety of both molecules[2],[3].
Aromatic C-H Out-of-Plane Bending 729~710 - 730Confirms the unsubstituted positions on the benzoate aromatic ring[2],[1],[3].

Visualizations

Diagram 1: ATR-FTIR Analytical Workflow

The following diagram illustrates the self-validating workflow required to isolate the spectral differences between the two anesthetics.

Workflow N1 1. Sample Preparation Neat Powder on Diamond Crystal N2 2. Pressure Application Ensures <2 µm Evanescent Wave Penetration N1->N2 N3 3. ATR-FTIR Data Acquisition 64 Scans, 4 cm⁻¹ Resolution N2->N3 N4 4. Spectral Processing ATR Correction & Baseline Normalization N3->N4 N5 5. Peak Picking Algorithm Center-of-Gravity Identification N4->N5

Caption: Step-by-step ATR-FTIR workflow for the non-destructive identification of local anesthetics.

Diagram 2: Structural-Vibrational Logical Mapping

This diagram maps the physical structural moieties of both molecules to their resulting infrared frequencies, highlighting the critical divergence at the carbonyl (C=O) stretch.

LogicMap cluster_0 Analyte cluster_1 Diagnostic IR Peaks Cocaine Cocaine Hydrochloride (Tropane + Dual Ester) Ester1 Benzoate C=O Stretch ~1712 - 1725 cm⁻¹ Cocaine->Ester1 Ester2 Methyl Ester C=O Stretch ~1728 cm⁻¹ Cocaine->Ester2 Amine Protonated Amine (N-H⁺) ~2500 - 2540 cm⁻¹ Cocaine->Amine Aromatic Aromatic C-H Bending ~710 - 730 cm⁻¹ Cocaine->Aromatic Piperocaine Piperocaine Hydrochloride (Piperidine + Single Ester) Piperocaine->Ester1 Piperocaine->Amine Piperocaine->Aromatic

Caption: Logical mapping of structural moieties to their corresponding diagnostic infrared frequencies.

References

  • Source: researchgate.
  • Source: benchchem.
  • Source: agilent.
  • Source: nih.

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comparative cytotoxicity of ester-based local anesthetics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Cytotoxicity of Ester-Based Local Anesthetics

Introduction: Beyond the Nerve Block

Ester-based local anesthetics, a class of drugs defined by the ester linkage connecting their aromatic and amine groups, represent the foundational agents of regional anesthesia.[1] Cocaine, the first to be discovered, and its synthetic derivatives like procaine and tetracaine, revolutionized surgery by enabling localized, reversible nerve blockade.[2] Their mechanism of action relies on blocking voltage-gated sodium channels in neuronal membranes, thereby halting the propagation of action potentials.[3]

However, their clinical utility is intrinsically linked to their potential for cytotoxicity. Beyond the intended pharmacological effect, these agents can induce cellular damage, a critical consideration for drug development and clinical application.[4] This guide provides a comparative analysis of the cytotoxicity of common ester-based local anesthetics, grounded in experimental data. We will explore the underlying mechanisms of toxicity, present standardized protocols for assessment, and offer a quantitative comparison to inform research and development.

Metabolism: The Critical Ester Linkage

A key differentiator for this class of anesthetics is their metabolic pathway. Unlike their amide counterparts which undergo hepatic metabolism, ester-based anesthetics are rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase.[1][5] This rapid breakdown is a double-edged sword. While it generally leads to a shorter duration of action and lower risk of systemic accumulation, the metabolites themselves can be immunogenic.[6] For instance, many ester anesthetics are metabolized to para-aminobenzoic acid (PABA), a compound known to cause hypersensitivity reactions in susceptible individuals.[6]

Systemic toxicity, though rarer with esters due to rapid hydrolysis, can still occur, particularly with accidental intravascular injection or overdose.[1][7] This Local Anesthetic Systemic Toxicity (LAST) manifests primarily as central nervous system (CNS) and cardiovascular disturbances, ranging from seizures to cardiac arrest.[2][5]

cluster_metabolism Metabolic Pathway of Ester-Based Local Anesthetics Ester_LA Ester Local Anesthetic (e.g., Procaine) Plasma Systemic Circulation (Plasma) Ester_LA->Plasma Absorption Enzyme Plasma Pseudocholinesterase Plasma->Enzyme Enzymatic Access Metabolites Metabolites (e.g., PABA, DEAE) Enzyme->Metabolites Rapid Hydrolysis Excretion Renal Excretion Metabolites->Excretion cluster_pathway Key Mechanisms of Local Anesthetic-Induced Cytotoxicity cluster_mito Mitochondrion LA Local Anesthetic Mito Mitochondrial Membrane Potential Collapse LA->Mito disrupts Necrosis Necrosis (High Concentrations) LA->Necrosis ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ATP ↓ ATP Production Mito->ATP Caspase Caspase Activation (e.g., Caspase-3/7) Mito->Caspase initiates Damage Oxidative Damage (Lipids, DNA, Proteins) ROS->Damage Apoptosis Apoptosis Caspase->Apoptosis Damage->Apoptosis

Caption: Signaling pathway of local anesthetic-induced cytotoxicity.

Comparative Cytotoxicity Analysis

Evaluating the relative toxicity of different ester-based anesthetics is crucial for selecting the appropriate agent for a given application. In vitro studies using various cell lines provide quantitative data to rank their cytotoxic potential. Neuronal and corneal cell lines are particularly relevant models, reflecting common sites of application and potential toxicity. [8][9] The following table summarizes experimental data from studies comparing the cytotoxicity of procaine, tetracaine, and cocaine. Cytotoxicity is often expressed as the EC50 or LD50 value, representing the concentration that causes a 50% reduction in cell viability or is lethal to 50% of the cells, respectively. A lower value indicates higher cytotoxicity.

Local AnestheticCell TypeAssayKey Finding (EC50 / LD50)Cytotoxicity RankReference
Procaine Human Neuroblastoma (SH-SY5Y)MTTLD50: >10 mM (approx.)Least Toxic[8]
Snail Cultured NeuronsMorphology-Least Toxic[10]
Tetracaine Rabbit Corneal Epithelial CellsLDHEC50 = 0.96 mMMost Toxic[9]
Rabbit Corneal Epithelial CellsMTTEC50 = 0.81 mMMost Toxic[9]
Snail Cultured NeuronsMorphology-More Toxic than Procaine[10]
Cocaine Rabbit Corneal Epithelial CellsLDHEC50 = 9.7 mMLeast Toxic (of 3)[9]
Rabbit Corneal Epithelial CellsMTTEC50 = 7.1 mMLeast Toxic (of 3)[9]

Analysis of Experimental Data:

  • Procaine consistently demonstrates the lowest cytotoxicity among the tested local anesthetics. [8][10]In human neuronal cells, its killing potency was the lowest observed among a panel of six local anesthetics (both esters and amides). [8]This lower toxicity profile may be attributed to its lower lipid solubility and potency compared to other agents.

  • Tetracaine is significantly more cytotoxic than both procaine and cocaine. [9]In a study on rabbit corneal epithelial cells, tetracaine was found to be approximately four times more toxic than proparacaine (another ester anesthetic) and over nine times more toxic than cocaine based on LDH leakage. [9]Its high lipophilicity, which contributes to its high potency and long duration of action, is also a major determinant of its cytotoxicity. [11]* Cocaine , while less cytotoxic than tetracaine on an equimolar basis, presents a unique risk profile. [9]Its clinical use requires higher concentrations to achieve effective anesthesia, which can lead to significant local tissue toxicity, including corneal epithelial erosion. [9][12]Furthermore, its cytotoxicity appears to be dissociated from its local anesthetic action, suggesting additional toxic mechanisms are at play. [13]

Experimental Protocols for Cytotoxicity Assessment

Reproducible and validated assays are the cornerstone of cytotoxicity assessment. [14]The following protocols for two widely used colorimetric assays, MTT and LDH, are provided as a self-validating framework for researchers.

Experimental Workflow Overview

The general workflow for an in vitro cytotoxicity study involves cell preparation, treatment with the test compounds, incubation, and subsequent analysis using a specific viability or toxicity assay.

cluster_workflow General In Vitro Cytotoxicity Assay Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Incubation (24h) (Allow cell attachment) A->B C 3. Treatment (Add local anesthetic at various concentrations) B->C D 4. Incubation (Defined exposure time) C->D E 5. Assay Procedure (e.g., Add MTT or LDH reagent) D->E F 6. Incubation (Allow for color development) E->F G 7. Data Acquisition (Measure absorbance with a microplate reader) F->G H 8. Data Analysis (Calculate % viability or % cytotoxicity) G->H

Caption: A typical workflow for assessing drug cytotoxicity in vitro.

Protocol 1: MTT Cell Viability Assay
  • Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. [15]The amount of insoluble formazan, once solubilized, is directly proportional to the number of metabolically active cells. [15][16]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [17] * Causality: A 24-hour pre-incubation ensures cells have recovered from passaging, are in a logarithmic growth phase, and have formed a uniform monolayer, which is critical for reproducible results.

    • Compound Preparation & Treatment: Prepare serial dilutions of the ester-based local anesthetics in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and a vehicle control if the drug is dissolved in a solvent.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 10 minutes, 24 hours) at 37°C and 5% CO₂. [8] 4. MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10 µL of the MTT stock solution to each well.

      • Causality: Adding MTT directly to the culture medium allows for the assessment of metabolic activity in situ without disturbing the cells.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking for 1 minute. [15] * Trustworthiness: Complete solubilization is essential. Incomplete dissolution of the formazan crystals is a common source of variability and will lead to an underestimation of cell viability.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-570 nm using a microplate reader. [15][17]A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance. [17] 8. Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

      • % Viability = (Absorbance_Treated / Absorbance_Control) x 100

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. [16][17]LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon cell lysis. [18]The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of lysed cells. [17][18]

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is critical to set up three types of controls for accurate data normalization.

      • Negative Control: Untreated cells (measures spontaneous LDH release).

      • Positive Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 15-30 minutes before the end of the incubation (measures maximum releasable LDH). [19] * Background Control: Culture medium alone (measures background LDH in the medium).

    • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5-10 minutes. [19] * Causality: Centrifugation pellets any detached or dead cells, ensuring that the supernatant collected for the assay is cell-free and that LDH activity is not from cells lysed during sample handling.

    • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant. [17] 4. Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. [17] * Trustworthiness: This is a kinetic reaction. The plate should be incubated for the time specified in the kit protocol to ensure the reaction proceeds within the linear range.

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. [17]A stop solution can be added if required by the kit protocol. [19] 6. Data Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance_Treated - Absorbance_Negative Control) / (Absorbance_Positive Control - Absorbance_Negative Control)] x 100

Conclusion

The in vitro cytotoxicity of ester-based local anesthetics is a critical parameter that influences their safety and clinical applicability. Experimental evidence consistently demonstrates a clear hierarchy of toxicity, with procaine being one of the least toxic and tetracaine among the most toxic in its class. [8][9]This difference is largely driven by factors such as lipophilicity, which correlates with both anesthetic potency and cytotoxic potential. The underlying mechanisms of toxicity are multifactorial, primarily involving mitochondrial dysfunction, oxidative stress, and the induction of apoptosis or necrosis. [4][20][21]For researchers and drug development professionals, a thorough understanding of these principles, combined with the application of robust and validated assessment protocols like the MTT and LDH assays, is essential for the development of safer and more effective local anesthetic agents.

References

  • Perez-Castro, R., Patel, S., Garavito-Aguilar, Z. V., Rosenberg, A., Recio-Pinto, E., Zhang, J., Blanck, T. J., & Xu, F. (2009). Cytotoxicity of local anesthetics in human neuronal cells. Anesthesia and Analgesia, 108(3), 997–1007. [Link]

  • Iida, H., Ohara, K., Takamatsu, I., & Dohi, S. (2003). Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics. Anesthesia and Analgesia, 97(1), 85–90. [Link]

  • Ailiesei, E., Gherghel, D., Luncă, C., Lupașcu, D., Tuchiluș, C., Ceasovschih, A., & Ungurianu, A. (2021). Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects. International Journal of Molecular Sciences, 22(15), 8232. [Link]

  • Grant, R. L., & Acosta, D. (1994). Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells. Toxicology Letters, 70(1), 97–111. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

  • Hsieh, Y. P., Chen, Y. T., Chen, K. H., Chen, Y. C., Chen, Y. W., & Chen, C. M. (2024). The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. International Journal of Molecular Sciences, 25(16), 8887. [Link]

  • Lin, H. Y., Lu, C. H., Wu, T. J., Chen, C. H., Chen, L. C., & Chen, Y. (2021). Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model. Toxics, 9(12), 329. [Link]

  • Malet, A., Faure, M. O., Deletage, N., Pereira, B., Haas, J., & Lambert, G. (2015). The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line. Anesthesia and Analgesia, 120(3), 589–596. [Link]

  • Torp, K. D., & Simon, L. V. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. StatPearls. [Link]

  • Anesthesia Key. (2016). Local Anesthetics and Toxicity. Anesthesia Key. [Link]

  • Gitman, M., & Barrington, M. J. (2018). Local Anesthetic Systemic Toxicity: A Review of Recent Case Reports and Registries. Regional Anesthesia and Pain Medicine, 43(2), 124–130. [Link]

  • Yu, X. J., Li, Y. J., Li, Y. J., Zhang, Y., & Yang, Y. (2017). Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine. Scientific Reports, 7(1), 384. [Link]

  • Hadzic, A. (Ed.). (n.d.). Pharmacology of Local Anesthetics. AccessAnesthesiology. [Link]

  • Elsevier. (2023). What are examples of ester local anesthetics and how are they metabolized?. Elsevier ClinicalKey. [Link]

  • Sekimoto, K., & Tobe, M. (2025). Local Anesthetic Toxicity. StatPearls. [Link]

  • Malet, A., Faure, M. O., Deletage, N., Pereira, B., Haas, J., & Lambert, G. (2015). The Comparative Cytotoxic Effects of Different Local Anesthetics on a Human Neuroblastoma Cell Line. ResearchGate. [Link]

  • Richards, J. R., & Laurin, E. G. (2023). Cocaine. StatPearls. [Link]

  • NYSORA. (n.d.). Local Anesthetic Systemic Toxicity. NYSORA. [Link]

  • Hussain, N., McCartney, C. J. L., & Neal, J. M. (2018). Local anesthetic systemic toxicity: current perspectives. Pain Management, 8(5), 377–387. [Link]

  • BioKB. (n.d.). CoOccurrence - Procaine - Tetracaine. BioKB. [Link]

  • Pike, G. K., Abramson, J. J., & Salama, G. (1989). Effects of tetracaine and procaine on skinned muscle fibres depend on free calcium. Journal of Muscle Research and Cell Motility, 10(5), 337–349. [Link]

  • Anesthesia Patient Safety Foundation. (n.d.). Local Anesthetic Systemic Toxicity (LAST) Revisited: A Paradigm in Evolution. APSF. [Link]

  • Hsieh, Y. P., Chen, Y. T., Chen, K. H., Chen, Y. C., Chen, Y. W., & Chen, C. M. (2024). The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. MDPI. [Link]

  • Kan, H. M., & Yang, C. C. (1994). Dissociation of the cytotoxicity of cocaine from its local anaesthetic effect: A comparison with lidocaine. British Journal of Pharmacology, 113(3), 915–918. [Link]

  • Yu, X. J., Li, Y. J., Li, Y. J., Zhang, Y., & Yang, Y. (2017). Figure 1. Effects of bupivacaine and procaine on SH-SY5Y cells measured... ResearchGate. [Link]

  • Chamaraux-Tran, T. N., & Piegeler, T. (2017). Direct Cytotoxic and Indirect, Immune-Mediated Effects of Local Anesthetics Against Cancer. Frontiers in Oncology, 7, 198. [Link]

  • Zhang, K., Li, M., Yao, W., & Wan, L. (2023). Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature. Journal of Pain Research, 16, 687–701. [Link]

  • Wang, X., Xu, M., Wang, F., Li, J., & Li, M. (2023). Tetracaine hydrochloride induces macrophage pyroptosis through caspase-1/11-GSDMD signaling pathways. Experimental and Therapeutic Medicine, 26(3), 443. [Link]

  • Zhang, K., Li, M., Yao, W., & Wan, L. (2023). Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature. ResearchGate. [Link]

  • Zhang, K., Li, M., Yao, W., & Wan, L. (2023). Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature. PMC. [Link]

  • Busardò, F. P., Jones, A. W., & Giorgetti, R. (2022). Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. International Journal of Molecular Sciences, 23(8), 4220. [Link]

  • Taylor & Francis. (n.d.). Tetracaine – Knowledge and References. Taylor & Francis. [Link]

  • RxList. (n.d.). Cocaine (Cocaine Hydrochloride Topical Solution): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Colpitts, K., & Schasker, K. (2016). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Bio-protocol, 6(13), e1852. [Link]

  • Derlet, R. W., & Albertson, T. E. (1990). Tetracaine protects against cocaine lethality in mice. Annals of Emergency Medicine, 19(6), 724–728. [Link]

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Safety Operating Guide

3-(2'-Methylpiperidino)propyl hydrocinnamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Operational Directives

Do NOT dispose of 3-(2'-Methylpiperidino)propyl hydrocinnamate down the drain. This compound is a pharmaceutical intermediate containing a basic piperidine moiety and a hydrolyzable ester. It poses significant risks of aquatic toxicity and potential neuroactivity.

Immediate Action Required:

  • Segregate immediately from strong acids and oxidizers.

  • Classify as Hazardous Organic Waste (Non-Halogenated, Basic).

  • Label clearly with "Toxic" and "Irritant" pictograms.

Chemical Profile & Hazard Identification

To safely handle this compound, we must deconstruct its molecular architecture. As a Senior Scientist, I rely on Functional Group Analysis to predict behavior when specific SDS data is limited.

Functional GroupChemical BehaviorAssociated Hazard
2-Methylpiperidine Ring Secondary/Tertiary Amine (Base).Corrosive/Irritant. High pH in solution. Incompatible with acids (exothermic reaction). Potential neurotoxicity.[1]
Propyl Linker Hydrophobic alkyl chain.Increases lipophilicity, facilitating skin absorption.
Hydrocinnamate Ester Carboxylic Acid Ester.Susceptible to hydrolysis. Releases hydrocinnamic acid and alcohol upon degradation.

The "Why" Behind the Protocol: The piperidine moiety is the critical driver for disposal logic. Piperidines are organic bases that react violently with strong acids and oxidizers. Furthermore, because this structure mimics pharmacophores found in muscle relaxants (e.g., Tolperisone analogs), we must treat it as a bioactive substance with zero tolerance for environmental release.

Pre-Disposal Stabilization & Segregation

The Self-Validating System: Safety is not just about PPE; it is about preventing chemical incompatibility before it happens. Use this logic gate to validate your storage choice.

Segregation Logic Diagram

SegregationLogic Start Start: Waste Identification CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid CheckState->Solid Solid Liquid Liquid CheckState->Liquid Liquid/Solution CheckMix Is it mixed with other solvents? Yes Yes CheckMix->Yes Mixed No No CheckMix->No Pure Oil/Liquid CheckpH Check pH (if liquid/aqueous) StreamB Stream B: Organic Solvent Waste (Non-Halogenated, Basic) CheckpH->StreamB pH > 7 (Basic/Neutral) STOP: Do Not Mix STOP: Do Not Mix CheckpH->STOP: Do Not Mix pH < 7 (Acidic) StreamA Stream A: Solid Hazardous Waste (Trace-contaminated debris/solids) StreamC Stream C: High Hazard/Tox Pack (Pure Substance) Solid->StreamA Wipes/Gloves Solid->StreamC Pure Compound Liquid->CheckMix Yes->CheckpH No->StreamC

Figure 1: Decision matrix for segregating piperidine-based waste streams. Note the critical stop point for acidic mixtures to prevent exothermic neutralization.

Key Segregation Rules:

  • NO Acids: Never add this compound to an acidic waste stream (e.g., Aqua Regia, Piranha etch, or simple HCl waste). The amine will protonate exothermically.

  • NO Oxidizers: Keep away from nitrates, perchlorates, and peroxides. Amines can form explosive N-nitroso compounds or ignite.

The Disposal Workflow (Step-by-Step)

Step 1: Personal Protective Equipment (PPE)[2]
  • Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Nitrile (8 mil) or Laminate (Silver Shield) if handling pure liquid.

  • Respiratory: If the compound is a fine powder, use a P100 HEPA filtered respirator or work strictly inside a fume hood.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Reasoning: HDPE is resistant to basic amines and esters. Avoid metal containers if the compound is in an aqueous basic solution to prevent corrosion.

  • Closure: Screw cap with a PTFE (Teflon) liner.

Step 3: Bulking and Labeling
  • Dissolution (Optional but Recommended): If you have small amounts of pure solid, dissolve it in a compatible non-halogenated solvent (e.g., Ethanol or Ethyl Acetate) to facilitate transfer to the liquid waste stream, unless your facility requires solid waste segregation for incineration.

  • Labeling:

    • Chemical Name: Write the full name: "3-(2'-Methylpiperidino)propyl hydrocinnamate."

    • Constituents: Add "Contains Piperidine Derivative."

    • Hazards: Check "Toxic" and "Irritant."[2]

Step 4: Final Handoff

Transfer the sealed container to your facility's Satellite Accumulation Area (SAA) . Ensure the container is in secondary containment (a tray) to capture leaks.

Spill Contingency Protocol

In the event of a spill, speed and containment are critical to prevent surface contamination.[3]

SpillResponse Alert 1. Alert & Evacuate (If > 100mL/g) PPE 2. Don PPE (Goggles, Double Nitrile, Lab Coat) Alert->PPE Contain 3. Containment (Surround with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand) Contain->Absorb Clean 5. Decontamination (Soap/Water Wash) Absorb->Clean

Figure 2: Immediate response workflow for piperidine-ester spills.[2]

Cleanup Tactic: Do not use bleach (sodium hypochlorite) immediately. Bleach can react with amines to form chloramines (toxic gas). Use a mild detergent and water for the final wash down after the bulk material has been absorbed.

Regulatory Compliance (RCRA Context)

While this specific CAS may not have a unique "P" or "U" list code, it defaults to characteristic hazardous waste under US EPA RCRA regulations.

CharacteristicStatusWaste Code (Likely)
Ignitability Possible if liquid flash point < 60°C.D001
Corrosivity Possible if aqueous pH ≥ 12.[4]5.D002
Toxicity Default assumption for bioactive amines.Toxic (State Regulated)

Compliance Note: Always characterize the waste based on the mixture if it is in solution. If dissolved in Ethanol, it is D001 (Ignitable).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine.[5][6] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Piperidine. [Link]

Sources

Personal protective equipment for handling 3-(2'-Methylpiperidino)propyl hydrocinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat structural analogs like 3-(2'-Methylpiperidino)propyl hydrocinnamate as generic organic intermediates. This is a safety oversight. This molecule combines a lipophilic hydrocinnamate ester tail with a basic 2-methylpiperidine head.

The Safety Implication:

  • Enhanced Permeation: The lipophilic propyl-ester chain significantly increases the molecule's ability to penetrate the stratum corneum (outer skin layer) compared to a simple piperidine salt.

  • Pharmacological Potency: Structurally, this compound mimics the pharmacophore of centrally acting muscle relaxants (like Tolperisone) and local anesthetics. It should be treated as a Potent Compound (Occupational Health Band 3) until specific toxicology data proves otherwise.

  • Amine Reactivity: The tertiary amine moiety presents a risk of chemical burns or severe irritation to mucous membranes upon hydrolysis or contact.

This guide moves beyond "standard lab safety" to a containment-based approach designed to protect you from both acute chemical injury and systemic pharmacological effects.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy.

Hazard DomainSpecific Risk MechanismCritical Consequence
Dermal (Skin) Lipophilic Absorption: The ester group facilitates transport across the skin barrier; the amine group causes local necrosis.Systemic toxicity (CNS depression) + Chemical burns.
Inhalation Aerosolization: If handling the hydrochloride salt (solid), static charge can generate invisible dust.Respiratory sensitization; rapid absorption into the bloodstream via lung alveoli.
Ocular (Eyes) Caustic Injury: Piperidine bases are organic bases (pH > 10 in solution).Irreversible corneal damage; "Halo vision" (glaucopsia) common with amines.

PPE Specification Matrix

Do not rely on generic "exam gloves." The following specifications are based on the chemical resistance required for organic amines and esters.

PPE ComponentStandard RequirementTechnical Justification (The Science)
Hand Protection (Primary) Double Gloving required. Inner: Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield®).Outer: Nitrile (min 5 mil).Reasoning: Piperidines can cause nitrile rubber to swell and degrade. The inner laminate liner provides a chemical permeation barrier, while the outer nitrile provides dexterity and grip.
Respiratory N95 (minimum) for weighed quantities < 1g.P100/HEPA for quantities > 1g or open handling.Reasoning: Prevents inhalation of particulates.[1] If the substance is an oil (free base), work strictly in a fume hood; a respirator is a backup, not a primary control.
Eye Protection Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient.Reasoning: Vapors from the amine moiety can bypass safety glasses. Goggles seal the ocular cavity against corrosive vapors and splashes.
Body Defense Tyvek® Lab Coat (Closed Front) + Sleeve Covers .Reasoning: Cotton lab coats absorb liquids, holding the toxicant against the skin. Tyvek repels the lipophilic ester.

Decision Logic: PPE Selection Workflow

Use this logic flow to determine the necessary protection level based on your specific operation.

PPE_Decision_Tree Start Operation Type State Physical State? Start->State Solid Solid (Salt Form) State->Solid Liquid Liquid/Oil (Free Base) State->Liquid Qty Quantity > 1 gram? Solid->Qty Tier2 TIER 2 PROTECTION Fume Hood + Laminate Liners + P100 + Sleeves Liquid->Tier2 High Permeation Risk Tier1 TIER 1 PROTECTION Fume Hood + Nitrile (Double) + N95 Qty->Tier1 No Qty->Tier2 Yes

Figure 1: Decision matrix for selecting PPE based on physical state and quantity. Note that liquid forms require higher protection due to faster skin permeation rates.

Operational Protocols

Protocol A: Safe Weighing (The "Static" Risk)

Context: The hydrochloride salt of this compound is likely hygroscopic and prone to static charge, causing "fly-away" powder.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Antistatic Measure: Use an ionizing bar or antistatic gun on the spatula and weigh boat before dispensing.

  • Technique:

    • Place a chemically resistant tray (spill containment) inside the hood.

    • Tare the balance.

    • Transfer solid using a disposable spatula.

    • Critical Step: Immediately wipe the exterior of the receiving vial with a methanol-dampened wipe before removing it from the hood to remove invisible dust residues.

Protocol B: The "Dirty" Doffing Procedure

Context: 90% of lab exposures occur when taking off contaminated PPE, not during the experiment.

  • Outer Gloves: Remove outer nitrile gloves inside the fume hood using the "beak" method (pinch outside, pull off inside-out). Discard in hazardous waste.

  • Inspection: Inspect inner laminate gloves for any visible stains.

  • Goggles: Remove goggles by handling the strap only. Do not touch the front lens.

  • Coat: Remove lab coat, rolling it "inside-out" to trap potential contaminants inside the bundle.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 20 seconds.

Emergency Response: Spill & Exposure

If containment is breached, execute this self-validating response loop.

Spill_Response Alert 1. ALERT Notify Personnel Assess 2. ASSESS Is it > 10mL or outside hood? Alert->Assess Evacuate EVACUATE LAB Call EHS Assess->Evacuate Yes (Major Spill) Clean CLEAN (In Hood) Absorb -> Neutralize Assess->Clean No (Minor Spill) Decon DECONTAMINATE Wash surfaces 2x (Ethanol) Clean->Decon

Figure 2: Immediate response workflow. "Minor spills" are defined as those contained within a fume hood.

Specific Neutralization Strategy:

  • For Spills: Do not just wipe with water.[2] The lipophilic nature requires a solvent.

    • Absorb bulk liquid with vermiculite or sand.

    • Clean area with Ethanol or Isopropanol (to solubilize the ester).

    • Follow with a soap/water wash to remove residues.[3]

    • Note: Avoid bleach (sodium hypochlorite) initially, as it may react vigorously with the amine to form chloramines.

Disposal & Compliance

  • Solid Waste: All gloves, weigh boats, and contaminated wipes must be segregated into "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Collect in "Organic Solvent" waste streams. Do not pour down the drain; the amine is toxic to aquatic life.

  • Destruction: The preferred method for this class of pharmaceutical intermediates is High-Temperature Incineration .

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards: Piperidine. [Link]

Sources

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